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  • Product: 3-(4-chlorophenyl)cyclohex-2-en-1-one
  • CAS: 91398-51-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Reactivity Profile of 3-(4-chlorophenyl)cyclohex-2-en-1-one

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive analysis of 3-(4-chlorophenyl)cyclohex-2-en...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of 3-(4-chlorophenyl)cyclohex-2-en-1-one, a prominent member of the α,β-unsaturated ketone family. This class of compounds is of significant interest due to its versatile reactivity and prevalence as a core scaffold in numerous biologically active molecules. We will delve into its molecular architecture, spectroscopic signature, and detailed reactivity profile, including conjugate additions, carbonyl-specific reactions, and various reduction pathways. Furthermore, this guide explores the rationale behind synthetic strategies and the potential applications of this molecule in medicinal chemistry, particularly as a covalent modifier of biological targets. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound as a synthetic building block and a lead structure in drug discovery programs.

Molecular Structure and Physicochemical Properties

3-(4-chlorophenyl)cyclohex-2-en-1-one belongs to the class of cyclic α,β-unsaturated ketones, often referred to as chalcone analogues. Its structure features a cyclohexenone ring substituted at the β-position (C3) with a 4-chlorophenyl group. This arrangement results in a conjugated system encompassing the phenyl ring, the alkene double bond, and the carbonyl group. This extended π-system is fundamental to the molecule's electronic properties and dictates its chemical reactivity.

The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon (C3) electrophilic and susceptible to nucleophilic attack. The 4-chloro substituent on the phenyl ring further influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design.

Predicted Physicochemical Data

The following table summarizes the key computed physicochemical properties for 3-(4-chlorophenyl)cyclohex-2-en-1-one. These values are essential for predicting its behavior in various solvent systems and its potential for biological membrane permeability.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₁ClO-
Molecular Weight 206.67 g/mol -
XLogP3 3.2Predicted
Hydrogen Bond Donor Count 0Predicted
Hydrogen Bond Acceptor Count 1 (Carbonyl Oxygen)Predicted
Rotatable Bond Count 1 (Phenyl-Cyclohexene bond)Predicted
Topological Polar Surface Area 17.1 ŲPredicted
Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of the title compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[1]

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale
¹H-NMR Aromatic Protons (AA'BB' system)δ 7.3-7.5 ppm (2H, d), δ 7.2-7.4 ppm (2H, d)Protons on the para-substituted chlorophenyl ring.
Vinylic Proton (C2-H)δ 6.1-6.3 ppm (1H, s or t)Singlet or narrow triplet due to minimal coupling with C4 protons.
Allylic Protons (C4-H₂)δ 2.7-2.9 ppm (2H, t)Adjacent to the double bond.
Aliphatic Protons (C5-H₂)δ 2.0-2.2 ppm (2H, quintet)Methylene group between two other CH₂ groups.
Aliphatic Protons (C6-H₂)δ 2.4-2.6 ppm (2H, t)Alpha to the carbonyl group.
¹³C-NMR Carbonyl Carbon (C1)δ 198-200 ppmTypical for a conjugated ketone.
Vinylic Carbon (C3)δ 155-160 ppmBeta-carbon, deshielded by resonance and substitution.
Vinylic Carbon (C2)δ 125-130 ppmAlpha-carbon of the enone system.
Aromatic Carbonsδ 128-140 ppmIncluding the ipso-carbon attached to chlorine (deshielded) and the carbon attached to the cyclohexene ring.
Aliphatic Carbons (C4, C5, C6)δ 20-40 ppmShielded sp³ hybridized carbons of the cyclohexene ring.
IR C=O Stretch (Ketone)1660-1685 cm⁻¹Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).
C=C Stretch (Alkene)1600-1640 cm⁻¹Part of the conjugated enone system.
C-Cl Stretch1085-1095 cm⁻¹Characteristic stretch for aryl chlorides.
Mass Spec (EI) Molecular Ion (M⁺)m/z 206/208Isotopic pattern (approx. 3:1 ratio) due to the presence of ³⁵Cl and ³⁷Cl.

Synthesis and Characterization

The synthesis of 3-aryl-cyclohexenones is a well-established field in organic chemistry. A robust and classical approach is the Robinson Annulation , which involves a tandem Michael addition and intramolecular aldol condensation.[2] This method builds the cyclohexenone ring from simpler acyclic precursors. More contemporary methods, such as palladium-catalyzed cross-coupling reactions, also provide efficient access to this scaffold.[3][4]

Synthetic Workflow: Robinson Annulation Approach

The diagram below outlines a typical workflow for the synthesis and subsequent characterization of 3-(4-chlorophenyl)cyclohex-2-en-1-one.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization start Reactants: 4-Chlorobenzaldehyde Acetone michael Michael Acceptor Formation (α,β-Unsaturated Ketone) start->michael Base-catalyzed Aldol Condensation robinson Robinson Annulation with Cyclohexane-1,3-dione michael->robinson Michael Addition + Aldol Condensation product Crude Product: 3-(4-chlorophenyl)cyclohex-2-en-1-one robinson->product workup Aqueous Workup & Extraction product->workup chromatography Column Chromatography (Silica Gel) workup->chromatography analysis Spectroscopic Analysis (NMR, IR, MS) chromatography->analysis final Pure Product analysis->final

Caption: Synthetic and analytical workflow.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a modern one-pot synthesis adapted from literature procedures for preparing 3-aryl-cyclohexenones.[4] This method avoids the use of highly electrophilic vinyl ketones by generating the necessary intermediates in situ.

Materials:

  • 3-Buten-2-ol

  • 4'-Chloroacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINOL-derived phosphoric acid (e.g., TRIP)

  • Toluene (anhydrous)

  • Sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4'-chloroacetophenone (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the BINOL-phosphoric acid catalyst (0.1 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add anhydrous toluene (5 mL) via syringe, followed by 3-buten-2-ol (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous Na₂CO₃ solution (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure 3-(4-chlorophenyl)cyclohex-2-en-1-one.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

Reactivity Profile of the Enone System

The reactivity of 3-(4-chlorophenyl)cyclohex-2-en-1-one is dominated by the conjugated enone system, which possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-alkene carbon (C3). This dual reactivity allows for selective transformations depending on the nature of the nucleophile and the reaction conditions.[5][6]

Conjugate Addition (Michael Addition / 1,4-Addition)

The most characteristic reaction of α,β-unsaturated ketones is the conjugate addition, also known as the Michael addition.[7] Soft, carbon-based nucleophiles preferentially attack the electron-deficient β-carbon. This reaction is a powerful tool for C-C bond formation.

Causality: The thermodynamic stability of the resulting enolate intermediate drives the reaction towards 1,4-addition over direct 1,2-addition to the carbonyl. This enolate is a key intermediate that is subsequently protonated during workup to yield the final product.

Caption: Mechanism of Michael (1,4-Conjugate) Addition.

Carbonyl Addition (1,2-Addition)

Direct attack at the carbonyl carbon (1,2-addition) can be achieved using hard, non-basic nucleophiles or highly reactive reagents like organolithiums. However, a more synthetically useful and selective approach involves modifying the reducing agent to favor carbonyl attack.

The Luche reduction is a prime example of a chemoselective 1,2-reduction.[8] It utilizes sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol.

Causality: The Ce³⁺ ion acts as a hard Lewis acid, coordinating to the hard oxygen atom of the carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, effectively "shielding" it for preferential attack by the borohydride, thus suppressing the competing 1,4-reduction pathway and yielding the allylic alcohol.[9]

Reduction Methodologies

The enone scaffold can be selectively reduced at the C=C bond, the C=O bond, or both, depending on the chosen reagent.

Reduction TypeProductTypical Reagents & ConditionsSelectivity Rationale
1,2-Reduction Allylic AlcoholNaBH₄, CeCl₃ (Luche Reduction)Hard Lewis acid (Ce³⁺) activates the carbonyl for direct hydride attack.[8]
1,4-Reduction Saturated KetoneH₂, Pd/C; or Catalytic organoboranesCatalytic hydrogenation or specific hydrometallation reagents target the softer alkene moiety.[10]
Complete Reduction Saturated AlcoholLiAlH₄; or H₂ (high pressure), Ni/PtPowerful reducing agents or harsh conditions that reduce both functional groups.
Cycloaddition Reactions

The electron-deficient alkene of the enone system can participate as a dienophile in Diels-Alder reactions or undergo photochemical [2+2] cycloadditions with other alkenes.[11] These reactions are valuable for constructing complex polycyclic systems. The [2+2] photocycloaddition proceeds through a triplet diradical intermediate, leading to the formation of a cyclobutane ring.[11][12]

Applications in Drug Development and Medicinal Chemistry

The α,β-unsaturated ketone moiety is considered a "privileged scaffold" but also a potential "pan-assay interference compound (PAINS)" due to its inherent reactivity. This reactivity, when properly harnessed, is a powerful tool in drug design, particularly for developing covalent inhibitors.

Covalent Inhibition via Michael Addition

Many enzymes and proteins possess nucleophilic cysteine residues (thiol group, -SH) in their active or allosteric sites. The electrophilic β-carbon of 3-(4-chlorophenyl)cyclohex-2-en-1-one can serve as a "warhead" that reacts irreversibly with these residues via a Michael addition. This covalent bond formation can lead to potent and long-lasting inhibition of the target protein.

Caption: Covalent modification of a target protein.

Biological Significance of Chalcone Analogues

Chalcones and their cyclic analogues are known to exhibit a broad spectrum of pharmacological activities, including:

  • Anti-cancer: By inducing apoptosis, inhibiting cell proliferation, and targeting pathways like tubulin polymerization.[13]

  • Anti-inflammatory: Through inhibition of enzymes like cyclooxygenase (COX) and other inflammatory mediators.[14]

  • Antimicrobial and Antifungal: By disrupting microbial cell processes.[15][16][17]

The 4-(4-chlorophenyl)cyclohexyl scaffold itself is present in the FDA-approved antiprotozoal drug Atovaquone , which is used to treat malaria and pneumonia.[18][19][20] This precedent underscores the pharmaceutical relevance and favorable pharmacokinetic properties associated with this structural motif.

Conclusion

3-(4-chlorophenyl)cyclohex-2-en-1-one is a molecule of significant synthetic and medicinal interest. Its well-defined molecular structure gives rise to a predictable and versatile reactivity profile centered on its conjugated enone system. The ability to selectively target either the β-carbon via conjugate addition or the carbonyl carbon via 1,2-addition allows for the creation of a diverse array of derivatives. This controlled reactivity, combined with the established biological activities of related structures, positions 3-(4-chlorophenyl)cyclohex-2-en-1-one as a valuable building block for the synthesis of complex molecules and as a promising starting point for the design of novel therapeutic agents, especially covalent inhibitors. A thorough understanding of its properties and chemical behavior, as detailed in this guide, is paramount for its successful application in research and development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenones. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Samser, S., Biswal, P., Meher, S. K., & Venkatasubbaiah, K. (2021). Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones. Organic & Biomolecular Chemistry, 19(5), 1083-1088. Retrieved from [Link]

  • LibreTexts. (2023). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. In Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorocyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Journal of Visualized Experiments. Retrieved from [Link]

  • Patil, P. S., et al. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Molecular Structure, 1244, 130953. Retrieved from [Link]

  • LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. In Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Biological Activity Evaluation of Novel Chalcone Analogues Containing a Methylxanthine Moiety and Their N-Acyl Pyrazoline Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM192009 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • RSC Publishing. (2021). Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013014486A1 - Improved synthesis of 2-(4-(4-chlorophenyl) cyclohex-1-enyl) -3, 4-dihydronaphthalen-1 (2h)-one; an intermediate for atovaquone.
  • MDPI. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-(4-Chlorophenyl)cyclohexyl)-4-hydroxynaphthalene-1,2-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Samser, S., Biswal, P., Meher, S. K., & Venkatasubbaiah, K. (2021). Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones. Organic & Biomolecular Chemistry, 19(5), 1083-1088. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atovaquone-Impurities. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • Jasinski, J. P., et al. (2011). (2E)-3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. Retrieved from [Link]

  • SciELO. (2014). Biological activities and novel applications of chalcones. Planta Daninha, 32(3), 657-671. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]

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  • Unknown Source. (n.d.).
  • U.S. Environmental Protection Agency. (2025). (3R,4S)-1-(4-Chlorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl] - EPA. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ACG Publications. (2018). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. Records of Natural Products, 12(4), 396. Retrieved from [Link]

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  • ResearchGate. (2025). (PDF) Synthesis, Biological Evaluation and Mechanism Study of Chalcone Analogues as Novel Anti-cancer Agents. Retrieved from [Link]

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  • MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank. Retrieved from [Link]

  • MDPI. (2021). Expected and Unexpected Products in Half Curcuminoid Synthesis: Crystal Structures of But-3-en-2-ones and 3-Methylcyclohex-2-enones. Crystals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Retrieved from [Link]

  • ResearchGate. (n.d.). Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran. Retrieved from [Link]

  • AIP Publishing. (n.d.). Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxynaphthalene-1,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts. Retrieved from [Link]

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Sources

Exploratory

Technical Guide: Solubility & Thermodynamic Analysis of 3-(4-chlorophenyl)cyclohex-2-en-1-one

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 3-(4-chlorophenyl)cyclohex-2-en-1-one , a critical intermediate in the synthesis of naphthoquinon...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 3-(4-chlorophenyl)cyclohex-2-en-1-one , a critical intermediate in the synthesis of naphthoquinone-based pharmaceuticals such as Atovaquone.[1]

[1]

Executive Summary

The compound 3-(4-chlorophenyl)cyclohex-2-en-1-one (hereafter referred to as 3-CPC ) is a pivotal


-unsaturated ketone intermediate.[1] Its solubility profile is the governing factor in process yield and impurity rejection during the synthesis of Atovaquone.

This guide addresses the lack of standardized open-literature solubility data by establishing a first-principles solubility assessment workflow . It defines the expected physicochemical behavior based on structural analogs, details the thermodynamic models (Apelblat, van’t Hoff) required for process scaling, and provides a validated experimental protocol for precise solubility determination.

Physicochemical Profile & Structural Analysis[2][3][4]

Molecular Properties

3-CPC exhibits a "push-pull" electronic structure where the electron-withdrawing chlorine atom and the conjugated enone system create a distinct polarity vector.[1] This influences its interaction with solvents via dipole-dipole forces and


-stacking.[1]
PropertyValue / CharacteristicSource/Estimation
Molecular Formula

Stoichiometric
Molecular Weight 206.67 g/mol Calculated
Predicted LogP ~2.7 – 3.1Analogous to 3-(4-chlorophenyl)cyclopentan-1-one [1]
Melting Point 78°C – 85°CRange based on cyclohexenone derivatives [2]
H-Bond Donors 0Aprotic Acceptor
H-Bond Acceptors 1 (Carbonyl oxygen)Structural Analysis
Solvent Interaction Logic
  • Protic Solvents (MeOH, EtOH): Soluble. The carbonyl oxygen accepts hydrogen bonds. Solubility increases significantly with temperature, making these ideal for cooling crystallization.

  • Aprotic Polar Solvents (DMSO, DMF, Acetone): Highly soluble due to strong dipole-dipole interactions. Often used for reaction media but poor for crystallization yield (high solubility losses).

  • Non-Polar Solvents (Hexane, Cyclohexane): Poor solubility. Useful as anti-solvents to drive precipitation.

Thermodynamic Modeling Framework

To scale a crystallization process, empirical solubility data must be fitted to thermodynamic models. The following equations are the industry standard for modeling 3-CPC .

Modified Apelblat Equation

Used to correlate mole fraction solubility (


) with temperature (

).[1] This model accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Application: Provides the most accurate fit for interpolation between measured temperatures.

van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution (Enthalpy


, Entropy 

).[1]

[1]
  • Linearity: A plot of

    
     vs. 
    
    
    
    typically yields a straight line for 3-CPC in pure solvents, indicating no phase transition within the measured range.

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP-SOL-04)

Objective: Determine the precise mole fraction solubility of 3-CPC in organic solvents (Methanol, Ethanol, Acetone, Toluene) from 278.15 K to 323.15 K.

Reagents & Equipment[1]
  • Compound: 3-(4-chlorophenyl)cyclohex-2-en-1-one (Purity >99.5% by HPLC).[1]

  • Solvents: HPLC Grade (Water content <0.05%).

  • Apparatus: Double-jacketed glass vessel (50 mL) with circulating thermostat (

    
     K).
    
  • Agitation: Magnetic stirring at 400 rpm.

Workflow Description
  • Saturation: Add excess 3-CPC to 20 mL of solvent in the jacketed vessel.

  • Equilibration: Stir for 6 hours at the set temperature (

    
    ). Allow settling for 2 hours.
    
  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.22

    
     PTFE filter.
    
  • Quantification:

    • Transfer filtrate to a pre-weighed weighing dish (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant mass is achieved (

      
      ).
      
    • Calculate mass fraction (

      
      ) and convert to mole fraction (
      
      
      
      ).[1]
  • Replication: Repeat in triplicate for temperatures

    
     K.
    

Process Visualization: Crystallization & Purification

The following diagram illustrates the decision logic for solvent selection based on the solubility profile of 3-CPC.

SolubilityWorkflow Start Crude Reaction Mixture (Contains 3-CPC + Impurities) SolventSwap Solvent Exchange (Distill off Reaction Solvent) Start->SolventSwap Screening Solubility Screening (Target: Steep Solubility Curve) SolventSwap->Screening Choice1 Methanol/Ethanol (High T Coeff) Screening->Choice1 Preferred (Green Chemistry) Choice2 Ethyl Acetate + Hexane (Anti-Solvent System) Screening->Choice2 Alternative (Yield Boost) Choice3 Toluene (Low Yield Risk) Screening->Choice3 Not Recommended Cooling Controlled Cooling (50°C -> 5°C @ 0.2°C/min) Choice1->Cooling Choice2->Cooling Filtration Isolation & Wash (Cold Solvent) Cooling->Filtration Product Pure 3-CPC Crystals (>99% Purity) Filtration->Product

Figure 1: Decision logic for the purification of 3-CPC. Methanol is prioritized due to its favorable solubility curve (steep slope), allowing for high recovery upon cooling.[1]

Expected Solubility Trends (Reference Data)

While specific mole fraction values must be determined experimentally per the protocol above, the following trends are established for this class of aryl-cyclohexenones [3, 4]:

SolventSolubility @ 25°CSolubility @ 50°CProcess Suitability
Methanol ModerateHighExcellent (Crystallization)
Ethanol ModerateHighExcellent (Crystallization)
Acetone HighVery HighGood (Solvent, not isolation)
Ethyl Acetate HighVery HighGood (Extraction)
Water InsolubleInsolubleAnti-solvent / Wash

References

  • EPA CompTox Dashboard. (2025). Properties of 3-(4-Chlorophenyl)cyclopentan-1-one. U.S. Environmental Protection Agency. [Link][1]

  • Bhat, R. et al. (2013). Improved synthesis of 2-(4-(4-chlorophenyl) cyclohex-1-enyl) -3, 4-dihydronaphthalen-1 (2h)-one; an intermediate for atovaquone.

Sources

Foundational

Technical Guide: Thermodynamic Stability &amp; Reactivity Profile of 3-(4-chlorophenyl)cyclohex-2-en-1-one

Here is an in-depth technical guide on the thermodynamic stability and chemical behavior of 3-(4-chlorophenyl)cyclohex-2-en-1-one. [1][2] Executive Summary 3-(4-chlorophenyl)cyclohex-2-en-1-one is a functionalized -unsat...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the thermodynamic stability and chemical behavior of 3-(4-chlorophenyl)cyclohex-2-en-1-one.

[1][2]

Executive Summary

3-(4-chlorophenyl)cyclohex-2-en-1-one is a functionalized


-unsaturated ketone (enone) serving as a critical scaffold in the synthesis of bioactive agents, including hydroxynaphthoquinone antimalarials (e.g., Atovaquone intermediates).[1][2] Its thermodynamic stability is governed by the extended conjugation  between the electron-deficient cyclohexenone ring and the 

-electron-rich chlorophenyl moiety.[1][2]

This guide provides a rigorous analysis of its thermodynamic profile, synthetic accessibility, and degradation pathways. It is designed for medicinal chemists and process engineers requiring actionable data on handling, storage, and derivatization.

Thermodynamic Stability Analysis

The stability of 3-(4-chlorophenyl)cyclohex-2-en-1-one is rooted in its electronic structure.[1][2] Unlike isolated alkenes or ketones, this molecule possesses a continuous


-system extending from the carbonyl oxygen to the para-chloro substituent.
Conjugation and Resonance Energy

The molecule exists as a resonance hybrid.[2] The phenyl ring at the C3 position provides significant stabilization energy (approx. 15–20 kcal/mol over non-conjugated isomers) by delocalizing the positive charge character at the


-carbon.
  • Primary Resonance Contributor: Neutral enone.

  • Secondary Contributor: Charge-separated species where the carbonyl oxygen is anionic and the

    
    -carbon is cationic.[1][2]
    
  • Aryl Stabilization: The 4-chlorophenyl group donates electron density into the electron-deficient

    
    -carbon, mitigating the destabilizing positive charge and raising the barrier to nucleophilic attack compared to alkyl-substituted enones.[1][2]
    
Isomeric Stability (The vs. Equilibrium)

Thermodynamically, the


-unsaturated isomer (conjugated) is significantly more stable than its deconjugated 

-isomer.
Isomer TypeStructure DescriptionRelative Energy (

)
Stability Factor

-Unsaturated
Double bond at C2-C30.0 kcal/mol (Reference) Full conjugation (O=C-C=C-Ar)

-Unsaturated
Double bond at C3-C4+3.5 to 5.0 kcal/molLoss of C=O/C=C conjugation
Exocyclic Enol Double bond at C1-C2 (OH)+10.0 to 15.0 kcal/molLoss of keto form (Keto-Enol tautomerism favors keto)
Visualization of Electronic Stabilization

The following diagram illustrates the resonance stabilization and the thermodynamic well of the conjugated system.

Stability cluster_0 Electronic Contributors Resonance Resonance Hybrid (High Stability) Neutral Neutral Enone Resonance->Neutral Deconjugated Deconjugated Isomer (β,γ-unsaturated) Transition Isomerization Transition State Deconjugated->Transition +ΔG (Activation) Transition->Resonance -ΔG (Relaxation) Zwitterion Zwitterionic Form (O- / C+) Neutral->Zwitterion Delocalization

Caption: Thermodynamic preference for the conjugated enone system driven by resonance delocalization.

Chemical Reactivity & Degradation Pathways[1][2]

While thermodynamically stable, the compound is kinetically reactive toward specific classes of reagents due to its Michael acceptor character.

Electrophilicity (Michael Addition)

The C3 position is electrophilic. However, the steric bulk of the 4-chlorophenyl group retards the attack of weak nucleophiles compared to unsubstituted cyclohexenone.

  • Soft Nucleophiles (Thiols, Malonates): Will add reversibly to C3 (1,4-addition).

  • Hard Nucleophiles (Grignards, Hydrides): Prefer 1,2-addition at the carbonyl unless modified (e.g., using Organocuprates for 1,4-addition).

Hydrolytic Stability

The molecule is generally resistant to aqueous hydrolysis under neutral conditions.[2]

  • Acidic Conditions: Stable.[1][2] Protonation of the carbonyl oxygen further activates the

    
    -carbon, but without a good leaving group, the system remains intact.
    
  • Basic Conditions: Potential for Retro-Aldol degradation at elevated temperatures.[1][2] Hydroxide attack at C3 can initiate ring cleavage, though this is energetically unfavorable compared to simple alkyl enones.

Photostability

Like many cyclic enones, 3-(4-chlorophenyl)cyclohex-2-en-1-one absorbs UV light (approx.[1][2]


 280-300 nm).[1][2] Prolonged exposure to high-intensity UV can lead to [2+2] cycloaddition  (dimerization), forming cyclobutane-fused dimers in the solid state or concentrated solution.[1]

Experimental Protocols: Synthesis & Validation

To study stability, one must first ensure the compound is free of catalytic impurities (acids/bases) that accelerate degradation. Two primary synthetic routes are recommended.[2]

Route A: Suzuki-Miyaura Coupling (Recommended)

This method is preferred for generating high-purity material for stability studies as it avoids the harsh acidic workups of Grignard routes.[1][2]

Reagents:

  • 3-Iodocyclohex-2-en-1-one (Substrate)[1][2]

  • 4-Chlorophenylboronic acid (Coupling Partner)[1][2]

  • Pd(PPh

    
    )
    
    
    
    (Catalyst, 3-5 mol%)
  • Na

    
    CO
    
    
    
    (2M aqueous)
  • DME/Water or Toluene/Ethanol (Solvent)

Workflow:

  • Degas solvents rigorously (Oxygen poisons Pd catalyst).[2]

  • Reflux the mixture at 80-90°C for 4-6 hours under Nitrogen.

  • Workup: Partition between EtOAc/Water. Wash organic layer with brine.[2]

  • Purification: Silica gel chromatography (Hexanes:EtOAc 8:2).

  • Result: Off-white to pale yellow solid.

Route B: Grignard Addition / Hydrolysis

Reagents:

  • 3-Ethoxycyclohex-2-en-1-one[1][2]

  • 4-Chlorophenylmagnesium bromide (1.0 M in THF)[1][2]

  • 2M HCl[1][2][3]

Workflow:

  • Add Grignard reagent dropwise to 3-ethoxycyclohex-2-en-1-one in THF at 0°C.

  • Allow to warm to RT (1,2-addition occurs, followed by elimination of ethoxide).

  • Quench with 2M HCl. The acidic hydrolysis ensures the enone system is fully conjugated.[2]

  • Caution: Residual acid traces must be neutralized (NaHCO

    
     wash) to prevent acid-catalyzed polymerization during storage.
    
Stability Testing Protocol (Forced Degradation)

To validate the thermodynamic limits, perform the following stress tests. Analyze via HPLC (UV detection at 254 nm).

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24h< 2% Degradation (Stable)
Base Hydrolysis 0.1 N NaOH, 60°C, 24h5-10% Degradation (Retro-aldol/Polymerization)
Oxidation 3% H

O

, RT, 24h
< 5% Degradation (Epoxidation of C=C possible)
Thermal 80°C Solid State, 7 days< 1% Degradation (High thermal stability)

Visualizing the Degradation Pathway

The following diagram details the potential degradation routes under basic stress, highlighting the retro-aldol risk.

Degradation Target 3-(4-chlorophenyl) cyclohex-2-en-1-one Michael_Adduct Michael Adduct (with Nu-) Target->Michael_Adduct Nucleophile (Nu-) @ C3 Enolate Enolate Intermediate Target->Enolate OH- / H2O Dimer [2+2] Dimer (Photodegradation) Target->Dimer UV Light (hν) RetroAldol Ring Cleavage (Retro-Aldol) Enolate->RetroAldol Heat (>60°C)

Caption: Primary degradation pathways: Michael addition (reversible) and Retro-Aldol cleavage (irreversible).[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Stork, G., & Danheiser, R. L. (1973).

    
    -Diketone Enol Ethers. The Journal of Organic Chemistry, 38(9), 1775–1776. Link
    
  • Podraza, K. F. (1987).[2] Michael Addition of Organolithium Reagents to 3-Ethoxy-2-cyclohexen-1-one. The Journal of Organic Chemistry, 52(15), 3236–3241. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2][4] (General reference for Enone Thermodynamics). Link

  • Sigma-Aldrich. (2024).[1][2] 3-Phenyl-2-cyclohexen-1-one Product Sheet. (Used as thermodynamic analog).[2] Link

Sources

Exploratory

The Dichotomous Electronic Influence of para-Chloro Substitution on the Cyclohexenone Scaffold

An In-Depth Technical Guide: Abstract The cyclohexenone framework is a privileged scaffold in organic synthesis, serving as a cornerstone for numerous natural products and pharmaceutical agents.[1][2][3] The strategic fu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The cyclohexenone framework is a privileged scaffold in organic synthesis, serving as a cornerstone for numerous natural products and pharmaceutical agents.[1][2][3] The strategic functionalization of this ring system allows for precise modulation of its chemical and biological properties. This guide provides a detailed examination of the electronic effects imparted by a chlorine atom at the para-position (C4) of the cyclohexenone ring. We will explore the dualistic nature of the chloro substituent—acting simultaneously as an inductive electron-withdrawing group and a resonance electron-donating group—and elucidate how this dichotomy governs the scaffold's spectroscopic signature and reactivity. This analysis is critical for researchers in medicinal chemistry and materials science who leverage substituent effects to fine-tune molecular properties for specific applications.

Introduction: The Electronic Tug-of-War in Substituted Enones

At the heart of organic chemistry lies the principle that a molecule's reactivity is dictated by its electronic landscape. For α,β-unsaturated carbonyl compounds like cyclohexenone, this landscape is dominated by a conjugated π-system that creates electrophilic centers at both the carbonyl carbon (C1) and the β-vinylic carbon (C3). The introduction of a substituent can dramatically alter this electronic distribution through two primary mechanisms:

  • The Inductive Effect (-I): An intrinsic, through-bond polarization caused by differences in electronegativity. Halogens, including chlorine, are highly electronegative and therefore exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring.[4][5]

  • The Resonance Effect (+M or Mesomeric Effect): A through-space delocalization of lone-pair or π-electrons across the conjugated system. A chlorine atom, possessing lone pairs, can donate electron density into the π-system, particularly affecting the ortho and para positions.[4][5]

For a p-chloro substituent on a cyclohexenone ring, these two effects are in direct opposition. The overall electronic character of the substituent is a net result of this electronic tug-of-war, which profoundly influences the molecule's behavior.

electronic_effects structure structure inductive inductive structure->inductive  Electronegativity Difference resonance resonance structure->resonance  Lone Pair Delocalization

Synthesis of 4-Chlorocyclohex-2-en-1-one

A controlled and reproducible synthesis is paramount for the accurate study of substituent effects. While direct chlorination of cyclohexenone can lead to a mixture of products including α-halogenation, a more regioselective approach is preferred.[6][7] The following protocol outlines a robust method starting from 1,4-cyclohexanedione.

Experimental Protocol: Synthesis via Dehydrogenation

This protocol is adapted from established methodologies for creating substituted cyclohexenones.[1]

Objective: To synthesize 4-chlorocyclohex-2-en-1-one from 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Oxalyl chloride

  • Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Chlorination: To a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF. Add oxalyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to an ice-cold saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-chlorocyclohexanone.

  • Reduction: Dissolve the crude 4-chlorocyclohexanone in anhydrous methanol at 0 °C. Add NaBH₄ (1.2 eq) portion-wise. Stir for 1 hour.

  • Workup: Quench with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield crude 4-chlorocyclohexan-1-ol.

  • Elimination/Oxidation (Dehydrogenation): This step can be achieved via various modern oxidation methods that promote elimination. A common approach involves converting the alcohol to a better leaving group (e.g., a tosylate) followed by base-induced elimination, or using specific oxidizing agents known to promote dehydrogenation. For this guide, we will consider a conceptual IBX (2-Iodoxybenzoic acid) oxidation which can facilitate the formation of the enone. Dissolve the crude alcohol in DMSO and add IBX (1.5 eq). Heat at 60 °C for 3 hours.

  • Final Workup & Purification: Cool the reaction, dilute with water, and extract with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ and brine. Dry over MgSO₄, concentrate, and purify the residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield pure 4-chlorocyclohex-2-en-1-one.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with further experiments.

synthesis_workflow start 1,4-Cyclohexanedione step1 Chlorination (Oxalyl Chloride, DMF cat.) start->step1 step2 Reduction (NaBH4, MeOH) step1->step2 step3 Dehydrogenation/Oxidation (e.g., IBX) step2->step3 product 4-Chlorocyclohex-2-en-1-one step3->product

Spectroscopic Analysis: Visualizing the Electronic Impact

Spectroscopy provides direct evidence of how the p-chloro substituent perturbs the electronic structure of the cyclohexenone ring.[8]

Data Presentation: Comparative Spectroscopic Data

The following table summarizes expected spectroscopic values for cyclohexenone and its 4-chloro derivative. These values are representative and serve to illustrate the electronic effects.

Parameter Cyclohexenone (Unsubstituted) 4-Chlorocyclohex-2-en-1-one Rationale for Change
¹H NMR (δ, ppm)
α-H (C2)~6.00~6.15Deshielded by proximity to electron-withdrawing C=O and Cl (-I effect).
β-H (C3)~6.90~7.05Deshielded by Cl (-I effect).
γ-H (C4)~2.40 (CH₂)~4.50 (CH)Strongly deshielded by direct attachment to electronegative Cl.
¹³C NMR (δ, ppm)
Carbonyl (C1)~199~198Minimal change; -I effect is somewhat attenuated by distance.
α-Carbon (C2)~129~132Deshielded by Cl (-I effect).
β-Carbon (C3)~150~148Shielded slightly by Cl (+M effect), which outweighs the -I effect at this position.
γ-Carbon (C4)~38 (CH₂)~58 (CH)Strongly deshielded by direct attachment to Cl.
IR Freq. (cm⁻¹)
C=O Stretch~1685~1695-I effect withdraws electron density, increasing C=O bond order and frequency.
C=C Stretch~1620~1625Minor increase due to influence on the conjugated system.
UV-Vis (λₘₐₓ, nm)
π → π~225~232Bathochromic (red) shift. The Cl lone pairs act as an auxochrome, extending conjugation and lowering the HOMO-LUMO energy gap.[9][10]
n → π~315~320Slight red shift.
Causality Behind Spectral Shifts
  • NMR Spectroscopy: The dominant -I effect of chlorine removes electron density from the surrounding sigma framework, causing a general downfield (deshielding) shift for most protons and carbons, most dramatically at the site of substitution (C4). However, for the β-carbon (C3), the +M effect, which donates electron density directly into the π-system at this position, can counteract and even overcome the inductive pull, leading to a slight upfield (shielding) shift relative to what the -I effect alone would predict.[11]

  • IR Spectroscopy: The frequency of the carbonyl stretch is a sensitive probe of the C=O bond's electronic environment. The electron-withdrawing chloro group reduces electron density in the π-system, which decreases the contribution of the resonance form with a C-O single bond. This effectively increases the double-bond character (bond order) of the carbonyl, requiring more energy to stretch, thus shifting the absorption to a higher frequency.

  • UV-Visible Spectroscopy: Electronic transitions occur between molecular orbitals. The lone pairs on the chlorine atom can participate in the conjugated π-system, creating a new, higher-energy Highest Occupied Molecular Orbital (HOMO). This reduces the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). According to the relationship E = hc/λ, a smaller energy gap results in the absorption of longer-wavelength light, causing a bathochromic shift.[9]

Reactivity and Mechanistic Implications

The primary consequence of the p-chloro substitution on the reactivity of cyclohexenone is the enhancement of the electrophilicity at the β-carbon (C3). This makes the molecule a more potent Michael acceptor.[12][13]

Enhanced Susceptibility to Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[14][15] The net electron-withdrawing character of the p-chloro substituent pulls electron density out of the conjugated system, making the β-carbon more electron-deficient (more positive character) and thus more attractive to nucleophiles.

reactants [label=<

+ Nu-

];

transition_state [label=<

Attack at β-Carbon (More favorable due to -I effect of Cl)

];

intermediate [label=<

Resonance-Stabilized Enolate

];

protonation [label="Protonation\n(Workup)"];

product [label=<

Final Adduct

];

reactants -> transition_state [arrowhead=none, style=dashed]; transition_state -> intermediate [label=""]; intermediate -> protonation; protonation -> product; } caption [label="Figure 3: Mechanism of Michael addition on p-chlorocyclohexenone.", fontname="Arial", fontsize=10];

Experimental Protocol: Comparative Michael Addition

Objective: To compare the rate of Michael addition of a common nucleophile (e.g., diethyl malonate) to cyclohexenone vs. 4-chlorocyclohex-2-en-1-one.

Materials:

  • Cyclohexenone

  • 4-Chlorocyclohex-2-en-1-one

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reaction Setup: In two separate, identical flasks, prepare a solution of sodium ethoxide (0.1 eq) in anhydrous ethanol. To each, add diethyl malonate (1.2 eq) and a known amount of the internal standard.

  • Initiation: At time t=0, add cyclohexenone (1.0 eq) to the first flask and 4-chlorocyclohex-2-en-1-one (1.0 eq) to the second flask. Stir both reactions at a constant temperature (e.g., 25 °C).

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching & Analysis: Immediately quench the aliquot in a vial containing a dilute HCl solution and extract with a small volume of CDCl₃. Analyze the organic layer by ¹H NMR.

  • Data Analysis: Determine the ratio of starting material to product by integrating their characteristic peaks relative to the internal standard. Plot the concentration of the starting material versus time for both reactions.

Data Presentation: Expected Reactivity Data
Substrate Relative Initial Rate Yield after 1h (%) Rationale
Cyclohexenone1.0~40%Baseline reactivity of the unsubstituted enone.
4-Chlorocyclohexenone> 5.0> 90%The β-carbon is significantly more electrophilic due to the net electron-withdrawing nature of the chloro substituent, accelerating the rate of nucleophilic attack.
Quantitative Correlation: The Hammett Equation

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of an aromatic system.[16] While cyclohexenone is not aromatic, the underlying principles can be conceptually applied. The substituent constant, σ, reflects the electronic effect of the substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects.

For the para-chloro substituent, the Hammett constant (σₚ) is +0.23, indicating a net electron-withdrawing character.[17] For a Michael addition, where the rate-determining step involves the buildup of negative charge in the transition state (as the enolate forms), the reaction constant (ρ) is positive. A positive σₚ value for chlorine would therefore predict an increase in the reaction rate compared to the unsubstituted (σ=0) analog, which is consistent with our experimental observations.

Implications for Drug Development

The cyclohexenone scaffold is present in many biologically active molecules. The ability to tune its reactivity is crucial for drug design.

  • Covalent Inhibitors: Many drugs function by forming a covalent bond with a target protein, often via a Michael addition with a cysteine residue. Enhancing the electrophilicity of the cyclohexenone "warhead" with a p-chloro group can increase the rate of this covalent modification, potentially leading to higher potency.

  • Metabolic Stability: Introducing a halogen can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity: The electronic and steric profile of the substituent can influence non-covalent interactions within a protein's binding pocket, affecting overall affinity and selectivity.

By understanding the fundamental electronic effects of substituents like chlorine, drug development professionals can make more rational design choices to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.[1][2]

Conclusion

The p-chloro substituent exerts a powerful and dichotomous influence on the cyclohexenone ring. Its strong electron-withdrawing inductive effect dominates, leading to a marked increase in the electrophilicity of the β-carbon. This is manifested in predictable downfield shifts in NMR spectra, an increased carbonyl stretching frequency in the IR spectrum, and a significantly accelerated rate of Michael addition reactions. Concurrently, the weaker electron-donating resonance effect modulates this influence, causing subtle but important shielding at the β-carbon and a bathochromic shift in the UV-Vis spectrum. A thorough understanding of these competing effects is essential for scientists aiming to rationally design and synthesize functionalized cyclohexenone derivatives for applications ranging from catalysis to medicinal chemistry.

References

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). PMC. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). PMC. [Link]

  • 2-Chlorocyclohexanone | C6H9ClO. (n.d.). PubChem. [Link]

  • Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts. [Link]

  • UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Reactivity of Enolate Ions. (2021, December 27). Chemistry LibreTexts. [Link]

  • Method for preparing o-chlorocyclohexanone by using cyclohexanone byproduct light oil. (n.d.).
  • Hammett plot of the reaction between substituted styrene derivatives... (n.d.). ResearchGate. [Link]

  • Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides. (n.d.). PMC. [Link]

  • A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. (n.d.). Journal of the American Chemical Society. [Link]

  • Introduction To UV-Vis Spectroscopy. (2016, September 16). Master Organic Chemistry. [Link]

  • Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. (2025, October 18). MDPI. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Alpha Halogenation of Enols and Enolates. (2020, March 28). Chemistry Steps. [Link]

  • Identification and Implementation of Biocatalytic Transformations in Route Discovery: Synthesis of Chiral 1,3-Substituted Cyclohexanone Building Blocks. (2018, June 22). Organic Process Research & Development. [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. [Link]

  • Reactivity of Enols. (2023, April 30). JoVE. [Link]

  • Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. (2016, July 1). ResearchGate. [Link]

  • The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. [Link]

  • Electrocyclic Reactions. (2020, March 16). Master Organic Chemistry. [Link]

  • Conjugate Carbonyl Additions - The Michael Reaction. (2025, January 19). Chemistry LibreTexts. [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006, October 26). eGyanKosh. [Link]

  • 3-Chlorocyclohexene | C6H9Cl. (n.d.). PubChem. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax. [Link]

  • Michael addition reaction. (n.d.). Wikipedia. [Link]

  • Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Computational investigations of Dienes defect- and vacancy-induced changes in the electronic and vibrational properties of carbon fiber structural units. (2021, December 3). RSC Publishing. [Link]

  • Electrophilic Substitution Reactions - Haloarenes. (2026, January 1). CK-12 Foundation. [Link]

  • Hammett Plot Example 1. (2016, November 13). YouTube. [Link]

  • bmse000405 Cyclohexanone. (n.d.). BMRB. [Link]

  • Substitution Reactions of Halogenoalkanes. (2025, June 20). Save My Exams. [Link]

  • Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect. (2009, October 6). University of Illinois Urbana-Champaign. [Link]

  • Computational Insights into Defect Induced Modulation in Electronic Properties of 2D Nitride Monolayers. (2025, October 15). arXiv. [Link]

  • Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. (n.d.). ResearchGate. [Link]

  • Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. (n.d.). PMC. [Link]

  • Organic Chemistry - Spectroscopy - Cyclohexanone. (2017, July 7). YouTube. [Link]

  • Reactivity of Enolate Ions. (2024, September 30). Chemistry LibreTexts. [Link]

  • 1-Chlorocyclohexene | C6H9Cl. (n.d.). PubChem. [Link]

  • NCYC 511 - Hammett Equation and Hammett Plot - II. (n.d.). Scribd. [Link]

  • Ultraviolet spectra of enes and enones. (2021, August 11). YouTube. [Link]

  • Spectroscopic Analysis. (2025, August 15). Fiveable. [Link]

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Foundational

Electrophilic Tuning: 3-(4-chlorophenyl)cyclohex-2-en-1-one as a Covalent Scaffold

Executive Summary This technical guide analyzes the physicochemical and reactive properties of 3-(4-chlorophenyl)cyclohex-2-en-1-one , a cyclic enone employed as a "tunable" Michael acceptor in medicinal chemistry. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and reactive properties of 3-(4-chlorophenyl)cyclohex-2-en-1-one , a cyclic enone employed as a "tunable" Michael acceptor in medicinal chemistry. Unlike highly reactive unsubstituted vinyl ketones, this scaffold offers a balanced electrophilicity profile, primarily driven by the steric hindrance at the


-carbon and the electronic modulation of the 4-chlorophenyl moiety. This guide details its structural basis for reactivity, a self-validating synthesis protocol, and kinetic methodologies for assessing its potential as a reversible covalent inhibitor, particularly for the Nrf2/Keap1 signaling pathway.

Structural Basis of Electrophilicity

The core pharmacophore is the


-unsaturated ketone (enone).[1] The reactivity of this specific molecule is defined by the interplay between the cyclic constraint and the 3-aryl substituent.
Electronic Modulation (The "Tuning")

The electrophilicity of the


-carbon (C3) is the primary determinant of reaction rate with nucleophiles (e.g., cysteine thiols).
  • Inductive Effect (-I): The carbonyl group pulls electron density, creating a partial positive charge (

    
    ) at C3.
    
  • Conjugation (+M/-I): The phenyl ring at C3 is conjugated with the enone system. However, the 4-chloro substituent exerts a dual effect:

    • Inductive Withdrawal: Cl is electronegative, pulling density from the phenyl ring, which in turn pulls from C3. This increases the electrophilicity compared to the unsubstituted phenyl analog.

    • Resonance Donation: Weak

      
      -donation occurs, but the inductive effect generally dominates in this context, making the 4-Cl analog a more potent electrophile than 4-methoxy analogs but safer than nitro-analogs.
      
Steric Gating and Reversibility

Unlike terminal acrylamides (often irreversible binders), the 3-substituted system introduces significant steric bulk at the reaction site.

  • Kinetic Consequence: The approach of the nucleophile is slowed, preventing indiscriminate reactivity with "off-target" proteins (e.g., albumin).

  • Thermodynamic Consequence: The resulting thioether adduct is often less stable, allowing for Retro-Michael reactions. This reversibility is a desired feature in modern drug design to reduce immunotoxicity risks associated with permanent protein haptenization.

Chemical Reactivity Profile & Mechanism[2]

The reaction follows a 1,4-conjugate addition (Michael Addition). In physiological contexts (pH 7.4), the nucleophile is typically a thiolate anion (RS


).
Reaction Mechanism

The pathway involves the attack of the thiolate on the


-carbon, forming an enolate intermediate, followed by protonation.

MichaelAddition Reactants Enone + Thiol (RSH) Transition Transition State (Steric Clash) Reactants->Transition Nucleophilic Attack (Rate Limiting) Intermediate Enolate Anion (Stabilized) Transition->Intermediate Bond Formation Product β-Thioether Ketone (Adduct) Intermediate->Product Protonation (Tautomerization) Product->Reactants Retro-Michael (Slow)

Figure 1: Mechanism of Thiol-Michael addition to 3-(4-chlorophenyl)cyclohex-2-en-1-one. Note the reversibility pathway (dashed line).

Experimental Protocols

Synthesis: The Grignard-Hydrolysis Route

This protocol is preferred over aldol condensation for its regioselectivity and yield. It utilizes 3-ethoxy-2-cyclohexen-1-one as a masked enone equivalent.

Reagents:

  • 3-Ethoxy-2-cyclohexen-1-one (CAS: 5323-87-5)

  • 4-Chlorophenylmagnesium bromide (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 2N Hydrochloric acid (HCl)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Addition: Charge with 3-ethoxy-2-cyclohexen-1-one (1.0 eq) and anhydrous THF (10 mL/mmol). Cool to 0°C.[2][3]

  • Grignard: Dropwise add 4-chlorophenylmagnesium bromide (1.2 eq) over 20 minutes. The solution will turn yellow/brown.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Checkpoint: TLC should show consumption of starting material.

  • Hydrolysis (Critical): Cool back to 0°C. Quench with 2N HCl (excess). Stir vigorously for 1 hour. This step hydrolyzes the intermediate enol ether and eliminates the ethoxy group to regenerate the enone.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO

    
    , 10-20% EtOAc in Hexanes).
    
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show a vinyl singlet near
    
    
    6.4 ppm and the characteristic AA'BB' para-substituted aromatic pattern.
Kinetic Assay: Thiol Reactivity (k )

To quantify electrophilicity, we measure the second-order rate constant (


) using Glutathione (GSH) or Cysteamine.

Workflow Diagram:

KineticAssay cluster_calc Calculation Step1 Preparation Step2 Mixing Step1->Step2 PBS (pH 7.4) Stock Solutions Step3 Monitoring Step2->Step3 Enone (50 µM) + GSH (500 µM - 5 mM) Step4 Analysis Step3->Step4 UV-Vis @ 290 nm (Loss of Enone) Eq ln(A/A0) = -k_obs * t k_2 = k_obs / [GSH] Step4->Eq

Figure 2: Workflow for determining the second-order rate constant (


) via pseudo-first-order kinetics.

Methodology:

  • Buffer: Prepare 100 mM Phosphate Buffer (PBS), pH 7.4, with 1 mM EDTA (to prevent metal-catalyzed thiol oxidation).

  • Stock: Dissolve Enone in DMSO (10 mM). Dissolve GSH in buffer immediately before use.

  • Conditions: Run under pseudo-first-order conditions where [GSH] >> [Enone] (at least 10-fold excess).

  • Measurement: Monitor the decrease in absorbance at the enone

    
     (typically ~280-300 nm) using a UV-Vis spectrophotometer.
    
  • Data Processing: Plot

    
     vs. time to get 
    
    
    
    . Then plot
    
    
    vs. [GSH] concentration. The slope is the second-order rate constant
    
    
    (M
    
    
    s
    
    
    ).

Expected Data Range: | Compound | Substituent | Approx


 (M

s

) | Reactivity Class | | :--- | :--- | :--- | :--- | | Cyclohex-2-en-1-one | H (Unsubstituted) | ~ 0.5 - 1.0 | High | | Target Molecule | 4-Cl-Ph | 0.05 - 0.15 | Moderate (Tunable) | | Analog | 4-OMe-Ph | < 0.05 | Low |

Biological Implications: Nrf2 Activation[5][6][7][8][9]

This molecule serves as a model for Indirect Antioxidants . It targets the Keap1-Nrf2 pathway.

  • Target: Cysteine residues (specifically Cys151, Cys273, or Cys288) on the Keap1 protein.

  • Mechanism:

    • The enone forms a covalent bond with Keap1 cysteines.

    • This induces a conformational change in Keap1.[4]

    • Ubiquitination of Nrf2 is inhibited.

    • Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes (e.g., HMOX1, NQO1).[5]

  • Advantage of 3-(4-Cl-Ph): The moderate reactivity ensures it modifies the highly nucleophilic sensor cysteines of Keap1 without depleting the total cellular glutathione pool, reducing cytotoxicity compared to more aggressive Michael acceptors.

References

  • Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress." Proceedings of the National Academy of Sciences. Link

  • Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology. Link

  • Avis, J. M., et al. (2020).[6] "Michael acceptor-based inhibitors of the Nrf2-Keap1 interaction." Bioorganic & Medicinal Chemistry. Link

  • Nair, V., et al. (2018). "Recent advances in the chemistry and biology of Michael addition reactions." Tetrahedron. Link

  • Jackson, P. A., et al. (2017). "The reaction of

    
    -unsaturated ketones with thiols."[1][3] Journal of Organic Chemistry. Link
    

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation of 3-(4-chlorophenyl)cyclohex-2-en-1-one

Abstract The selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones is a cornerstone transformation in modern organic synthesis, providing access to saturated ketones that are pivotal intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones is a cornerstone transformation in modern organic synthesis, providing access to saturated ketones that are pivotal intermediates in the development of pharmaceuticals and fine chemicals. This guide provides an in-depth analysis and detailed protocols for the catalytic hydrogenation of 3-(4-chlorophenyl)cyclohex-2-en-1-one. The primary challenge with this substrate lies in achieving high chemoselectivity: preferentially reducing the C=C bond over the C=O bond while simultaneously preventing hydrodechlorination of the aryl chloride moiety. We will explore both heterogeneous and homogeneous catalytic systems, explaining the mechanistic rationale behind protocol choices and offering troubleshooting strategies for common experimental hurdles.

Strategic Overview: The Chemoselectivity Challenge

The hydrogenation of 3-(4-chlorophenyl)cyclohex-2-en-1-one presents a classic selectivity problem. The desired transformation is the 1,4-conjugate addition of hydrogen to yield 3-(4-chlorophenyl)cyclohexan-1-one. However, two significant side reactions can occur:

  • Over-reduction: Subsequent reduction of the ketone carbonyl group (C=O) to a secondary alcohol, yielding 3-(4-chlorophenyl)cyclohexan-1-ol.

  • Hydrodechlorination: Reductive cleavage of the C-Cl bond on the phenyl ring, leading to the formation of 3-phenylcyclohexanone.

The choice of catalyst and reaction conditions is therefore paramount to navigate this selectivity landscape.

G SM 3-(4-chlorophenyl)cyclohex-2-en-1-one (Starting Material) P1 3-(4-chlorophenyl)cyclohexanone (Desired Product) SM->P1 Selective 1,4-Hydrogenation (C=C Reduction) S2 3-Phenylcyclohexanone (Dehalogenation) SM->S2 Dehalogenation + C=C Reduction S1 3-(4-chlorophenyl)cyclohexanol (Over-reduction) P1->S1 1,2-Hydrogenation (C=O Reduction) G cluster_0 Setup & Inerting cluster_1 Reaction cluster_2 Workup & Analysis a1 Charge reactor with substrate and Pd/C a2 Add solvent (EtOAc) and diphenylsulfide a1->a2 a3 Seal reactor and purge with N₂ (3x) a2->a3 b1 Introduce H₂ (1-3 atm) a3->b1 b2 Stir vigorously at RT b1->b2 b3 Monitor H₂ uptake and reaction via TLC/GC b2->b3 c1 Vent H₂ and purge with N₂ b3->c1 c2 Filter through Celite® to remove Pd/C c1->c2 c3 Concentrate filtrate and analyze product c2->c3

Caption: Workflow for Heterogeneous Hydrogenation.

  • Reactor Setup: To a pressure-rated glass vessel or Parr shaker flask, add 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 eq), 5% Palladium on Carbon (5 mol %), and a magnetic stir bar.

  • Reagent Addition: Add anhydrous ethyl acetate (EtOAc) or ethanol (EtOH) to create a ~0.1 M solution. Add diphenylsulfide (0.5-1.0 eq relative to Pd metal) as the catalyst poison.

  • Inerting: Seal the vessel and connect it to a gas manifold. Evacuate the vessel under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (start with 1 atm) and begin vigorous stirring.

  • Monitoring: Monitor the reaction by observing the pressure drop from the H₂ source and by periodically taking aliquots (after safely venting and purging the system) for analysis by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Transfer Hydrogenation using an Iridium Catalyst

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Analysis a1 Charge flask with substrate, [Ir(cod)Cl]₂, dppp, and Cs₂CO₃ a2 Add solvents (Toluene, 2-Propanol) a1->a2 a3 Fit with reflux condenser under N₂ atmosphere a2->a3 b1 Heat mixture to 80°C a3->b1 b2 Stir at temperature b1->b2 b3 Monitor reaction via TLC/GC b2->b3 c1 Cool to RT b3->c1 c2 Filter solids, wash with solvent c1->c2 c3 Concentrate filtrate and analyze/purify product c2->c3

Caption: Workflow for Catalytic Transfer Hydrogenation.

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 eq), [Ir(cod)Cl]₂ (1 mol %), 1,3-bis(diphenylphosphino)propane (dppp, 2.2 mol %), and cesium carbonate (Cs₂CO₃, 5 mol %).

  • Reagent Addition: Add toluene as the primary solvent and 2-propanol (5-10 eq) as the hydrogen donor.

  • Inerting: Flush the flask with nitrogen or argon.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a solvent like EtOAc and filter to remove inorganic salts.

  • Isolation: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue as needed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Conversion 1. Inactive catalyst.2. Insufficient H₂ pressure or donor.3. Insufficient reaction time/temperature.4. Presence of catalyst poisons in reagents/solvents.1. Use fresh, high-quality catalyst.2. Increase H₂ pressure or add more hydrogen donor.3. Increase temperature or extend reaction time.4. Use purified, anhydrous solvents and high-purity reagents.
Dehalogenation Observed 1. Catalyst is too active for C-Cl bond cleavage (e.g., standard Pd/C).2. Reaction temperature is too high.1. Switch to a less active catalyst (PtO₂).2. For Pd/C, add a poison like diphenylsulfide or quinoline.3. Lower the reaction temperature and/or H₂ pressure.4. Switch to a transfer hydrogenation protocol.
Over-reduction to Alcohol 1. Catalyst is not chemoselective (e.g., highly active Ra-Ni).2. Reaction conditions are too harsh (high temp/pressure).1. Switch to a more chemoselective catalyst (e.g., Ir, Rh, or poisoned Pd/C).2. Reduce temperature, H₂ pressure, and/or reaction time.3. Use a transfer hydrogenation system known for C=C selectivity.
Reaction Stalls 1. Product inhibition.2. Catalyst deactivation or fouling.1. Increase catalyst loading.2. For heterogeneous systems, ensure vigorous stirring to maintain catalyst suspension.3. Filter and add a fresh batch of catalyst.

Conclusion

The selective hydrogenation of 3-(4-chlorophenyl)cyclohex-2-en-1-one is a tractable but nuanced synthetic challenge. While standard heterogeneous catalysts like Pd/C risk undesirable dehalogenation, this can be mitigated through the use of catalyst poisons or by switching to platinum-based catalysts. For the highest degree of chemoselectivity and safety, catalytic transfer hydrogenation using well-defined iridium or other transition metal complexes represents the state-of-the-art, offering a robust and reliable method to obtain the desired saturated ketone while preserving both the carbonyl and aryl chloride functionalities. Successful process development will invariably rely on careful screening and optimization of the catalyst system and reaction parameters for this specific substrate.

References

  • Sub-room temperature transfer hydrogenation of α,β-unsaturated ketones using methanol as a hydrogen source. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Highly Enantioselective Transfer Hydrogenation of α,β-Unsaturated Ketones. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry (RSC Publishing). Available at: [Link]

  • Highly enantioselective transfer hydrogenation of alpha,beta-unsaturated ketones. PubMed. Available at: [Link]

  • 1,4-Reduction of α,β-Unsaturated Ketones through Rhodium(III)-Catalyzed Transfer Hydrogenation. ResearchGate. Available at: [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters (ACS Publications). Available at: [Link]

  • Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Catalyzed by Pincer-Pd Complexes Using Alcohol as a Hydrogen Source. Organic Letters (ACS Publications). Available at: [Link]

  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics (ACS Publications). Available at: [Link]

  • Kinetics and mechanisms of homogeneous catalytic reactions. Part 4. Hydrogenation of cyclohexanone and 2‐cyclohexen‐1‐one catalysed by the complexes [MH(CO)(NCMe)2(PPh3)2]BF4 (M = Ru, Os). ResearchGate. Available at: [Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. PMC. Available at: [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. Available at: [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters (ACS Publications). Available at: [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV. Available at: [Link]

  • Raney nickel. Wikipedia. Available at: [Link]

  • Kinetics and mechanism of cyclohexene hydrogenation with anchored wilkinson complex comparison with the behaviour of the homogeneous catalyst. Scilit. Available at: [Link]

  • Kinetics of Homogeneous Catalytic Hydrogenation of Cyclohexene Using Chlorotristriphenylphosphine Rhodium. Google Books.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Electrocatalytic hydrogenation of conjugated enones on nickel boride, nickel, and Raney nickel electrodes. Canadian Science Publishing. Available at: [Link]

  • Control catalytic experiments. (a) Catalytic hydrogenation of... ResearchGate. Available at: [Link]

  • Raney Nickel Reduction. YouTube. Available at: [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

  • Raney Nickel Reductions-Part I. Indian Academy of Sciences. Available at: [Link]

  • Catalytic Hydrogenation. YouTube. Available at: [Link]

  • 11.2: Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. Available at: [Link]

  • The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois. Available at: [Link]

  • Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. Available at: [Link]

  • Heterogeneous catalytic hydrogenation. The Royal Society of Chemistry. Available at: [Link]

  • Hydrogenation of cyclohexanone on Pt–Sn surface alloys. University of California, Riverside. Available at: [Link]

  • Alkene to Alkane - Common Conditions. The Organic Synthesis Archive. Available at: [Link]

  • Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics (ACS Publications). Available at: [Link]

  • Catalytic Hydrogenation of Cyclohexene. Universidad Nacional de Salta. Available at: [Link]

  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry (RSC Publishing). Available at: [Link]

  • Aerobic dehydrogenation of cyclohexanone to cyclohexenone catalyzed by Pd(DMSO)2(TFA)2: evidence for ligand-controlled chemoselectivity. PubMed. Available at: [Link]

Application

Application Note: Asymmetric Construction of Quaternary Stereocenters in 3-Arylcyclohexenones

This Application Note provides a comprehensive technical guide for the Asymmetric Michael Addition (Conjugate Addition) to 3-(4-chlorophenyl)cyclohex-2-en-1-one . While "Michael Addition" classically refers to soft nucle...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Asymmetric Michael Addition (Conjugate Addition) to 3-(4-chlorophenyl)cyclohex-2-en-1-one .

While "Michael Addition" classically refers to soft nucleophiles (e.g., malonates), the high steric hindrance of the


-disubstituted system in this substrate renders traditional organocatalytic methods inefficient. Therefore, this guide focuses on the Copper-Catalyzed Asymmetric Conjugate Addition (ACA)  of organometallic reagents (specifically Trimethylaluminum ), which is the industry "Gold Standard" for constructing chiral quaternary stereocenters  in this molecular class.

Executive Summary

The formation of all-carbon quaternary stereocenters is a pivotal challenge in modern drug synthesis. The substrate 3-(4-chlorophenyl)cyclohex-2-en-1-one represents a critical scaffold found in various bioactive alkaloids and pharmaceutical intermediates (e.g., analogs of Sertraline and Mesembrine ).

Direct asymmetric conjugate addition to this substrate is chemically demanding due to the steric impedance at the


-position. This protocol details the Copper-Catalyzed Asymmetric Conjugate Addition (ACA)  of trimethylaluminum (

), utilizing chiral phosphoramidite ligands. This method offers superior enantioselectivity (>90% ee), high yields, and scalability compared to traditional organocatalytic routes or Zinc-based reagents.

Scientific Rationale & Mechanism

The Challenge: -Disubstituted Enones

Unlike simple cyclohexenone, 3-(4-chlorophenyl)cyclohex-2-en-1-one possesses a trisubstituted double bond. Nucleophilic attack at the


-carbon must overcome significant steric repulsion and electronic deactivation from the aryl ring.
  • Traditional Michael Donors (Malonates): Often fail or reverse due to thermodynamic instability of the crowded adduct.

  • Organozinc Reagents (

    
    ):  Often lack sufficient reactivity for trisubstituted enones without harsh conditions that degrade enantioselectivity.
    
  • Solution (

    
    ):  Trialkylaluminum reagents, activated by Copper(I) salts and chiral ligands, provide the necessary Lewis acidity and nucleophilicity to forge the quaternary center efficiently.
    
Mechanistic Pathway (Cu-Catalyzed ACA)

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The chiral ligand (typically a Phosphoramidite ) creates a chiral pocket that directs the facial selectivity of the incoming alkyl group.

G PreCat Pre-Catalyst Cu(OTf)2 + Chiral Ligand (L*) ActiveCat Active Species L*-Cu-Me PreCat->ActiveCat Transmetallation with Me3Al Complex π-Complex (Enone coordinated to Cu) ActiveCat->Complex + Substrate OxAdd Oxidative Addition Cu(III)-enolate species Complex->OxAdd Rate Limiting Step RedElim Reductive Elimination Product Enolate + L*-Cu OxAdd->RedElim C-C Bond Formation RedElim->ActiveCat Regenerate Catalyst Product Final Product (S)-3-(4-chlorophenyl)-3-methylcyclohexanone RedElim->Product Hydrolysis

Caption: Catalytic cycle for the Cu-catalyzed asymmetric conjugate addition of trimethylaluminum.

Experimental Protocol

Materials & Reagents
  • Substrate: 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equiv).

  • Reagent: Trimethylaluminum (

    
    ), 2.0 M in toluene (1.5 - 2.0 equiv). Caution: Pyrophoric.
    
  • Catalyst Precursor:

    
     or 
    
    
    
    (Copper Thiophene Carboxylate) (1-2 mol%).
  • Chiral Ligand: (S,R,R)-Phosphoramidite Ligand (e.g., Feringa's Ligand or Alexakis' Ligand) (2-4 mol%).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Dichloromethane (
    
    
    
    ).
Step-by-Step Methodology

Step 1: Catalyst Formation (In Situ)

  • Flame-dry a Schlenk flask or round-bottom flask under Argon atmosphere.

  • Add

    
     (0.015 mmol, 1.5 mol%) and the Chiral Phosphoramidite Ligand (0.03 mmol, 3.0 mol%).
    
  • Add anhydrous

    
     (2 mL) and stir at room temperature for 20 minutes until a clear solution forms (complexation).
    

Step 2: Substrate Addition

  • Cool the catalyst solution to -30°C using a cryocooler or dry ice/acetone bath.

  • Dissolve 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 mmol) in anhydrous

    
     (3 mL) and add it dropwise to the catalyst solution via syringe.
    
  • Stir for 10 minutes to allow

    
    -complex formation.
    

Step 3: Nucleophile Addition (Critical Step)

  • Slowly add

    
     (2.0 M in toluene, 0.75 mL, 1.5 mmol) dropwise over 5-10 minutes. Note: Exothermic reaction. Maintain temperature < -25°C.
    
  • Stir the reaction mixture at -30°C. Monitor by TLC (typically complete in 2-6 hours).

Step 4: Quench & Work-up

  • Once starting material is consumed, carefully quench the cold reaction with saturated aqueous

    
      (add dropwise initially). Caution: Gas evolution (Methane).
    
  • Allow to warm to room temperature.

  • Extract with

    
     (3 x 10 mL).
    
  • Wash combined organics with brine, dry over

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification & Analysis

  • Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).

  • Analyze Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Data Interpretation & Expected Results

Quantitative Summary
ParameterExpected ValueNotes
Yield 85 - 96%High conversion due to Al-activation.
Enantioselectivity (ee) 92 - 98%Highly dependent on Ligand/Cu ratio.
Regioselectivity >99% 1,4-addition1,2-addition is suppressed by Cu catalysis.
Analytical Data (Example)
  • 1H NMR (400 MHz, CDCl3):

    
     7.30 (d, 2H), 7.15 (d, 2H), 2.85 (d, 1H), 2.45-2.30 (m, 2H), 2.10-1.90 (m, 4H), 1.65 (m, 2H), 1.35 (s, 3H, Me-group).
    
  • Chiral HPLC: Chiralcel OD-H, Hexane/iPrOH 98:2, 1.0 mL/min.

    
     (minor) = 12.5 min, 
    
    
    
    (major) = 14.8 min.

Troubleshooting & Optimization

Optimization Problem Low Conversion? Sol1 Increase Temp to -15°C Problem->Sol1 Sol2 Check Me3Al Quality (Hydrolysis?) Problem->Sol2 Problem2 Low ee? Sol3 Switch Solvent (DCM vs Et2O) Problem2->Sol3 Sol4 Slow Addition of Me3Al Problem2->Sol4

Caption: Troubleshooting decision tree for reaction optimization.

  • Moisture Sensitivity:

    
     is extremely sensitive. If conversion stalls, ensure all glassware is flame-dried and inert gas lines are purged.
    
  • Background Reaction: An uncatalyzed background reaction (racemic) can occur if the temperature is too high (> 0°C). Keep strictly cold.

References

  • Alexakis, A., et al. (2002). "Efficient Cu-Catalyzed Asymmetric Conjugate Additions of Alkylzincs to Trisubstituted Cyclic Enones." Journal of the American Chemical Society.[1][2][3] Link

  • Feringa, B. L., et al. (1997). "High Enantiocontrol in the Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones Catalyzed by Chiral Copper Complexes." Angewandte Chemie International Edition. Link

  • Vuagnoux-d'Augustin, M., & Alexakis, A. (2007). "Copper-Catalyzed Asymmetric Conjugate Addition of Trialkylaluminum Reagents to Trisubstituted Enones: Construction of Chiral Quaternary Centers." Chemistry – A European Journal. Link

  • Hawner, C., & Alexakis, A. (2010). "Metal-Catalyzed Asymmetric Conjugate Addition Reaction: Formation of Quaternary Stereocenters." Chemical Communications.[3][4][5] Link

Sources

Method

Synthesis of indazoles from 3-(4-chlorophenyl)cyclohex-2-en-1-one

Executive Summary This application note details the synthetic pathway for constructing the indazole pharmacophore starting from the cyclic enone 3-(4-chlorophenyl)cyclohex-2-en-1-one . Indazoles and their tetrahydro-deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for constructing the indazole pharmacophore starting from the cyclic enone 3-(4-chlorophenyl)cyclohex-2-en-1-one . Indazoles and their tetrahydro-derivatives are privileged structures in medicinal chemistry, exhibiting potent activity as kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor ligands.

The protocol is divided into two distinct stages:

  • Cyclocondensation: Conversion of the enone to the 4,5,6,7-tetrahydro-1H-indazole core using hydrazine hydrate.

  • Aromatization (Oxidation): Dehydrogenation of the tetrahydro-intermediate to the fully aromatic 3-(4-chlorophenyl)-1H-indazole using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Retrosynthetic Analysis & Strategy

The synthesis relies on the "Knorr-type" pyrazole synthesis applied to cyclic systems. The 3-substituted cyclohex-2-en-1-one serves as a "masked" 1,3-dicarbonyl equivalent which, upon reaction with a dinucleophile (hydrazine), undergoes condensation and cyclization.

Workflow Logic (DOT Visualization)

G Start 3-(4-chlorophenyl) cyclohex-2-en-1-one Inter Tetrahydroindazole Intermediate Start->Inter Cyclocondensation Reagent1 Hydrazine Hydrate (EtOH/AcOH) Reagent1->Inter Product 3-(4-chlorophenyl) -1H-indazole Inter->Product Aromatization Reagent2 DDQ (Dioxane, Reflux) Reagent2->Product

Figure 1: Step-wise synthetic workflow from cyclic enone to fully aromatic indazole.

Stage 1: Synthesis of the Tetrahydroindazole Core

Objective: Synthesis of 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl (1,2-addition) to form a hydrazone intermediate. Under acidic catalysis (Acetic Acid), this intermediate undergoes intramolecular cyclization (Michael-type addition of the amino group to the


-carbon of the enone system) followed by isomerization to the stable pyrazole tautomer.
Experimental Protocol

Reagents:

  • 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equiv)

  • Hydrazine hydrate (80% or 64% solution) (2.5 equiv)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-(4-chlorophenyl)cyclohex-2-en-1-one in 30 mL of absolute ethanol.

  • Addition: Add glacial acetic acid (1 mmol) followed by the dropwise addition of hydrazine hydrate (25 mmol). Caution: Hydrazine is toxic and a potential carcinogen. Perform in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 3–5 hours.

  • Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting enone spot (UV active) should disappear, replaced by a more polar fluorescent spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • The product typically precipitates as a solid. Stir for 15 minutes.

  • Purification: Filter the solid under vacuum. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from ethanol/water if necessary.

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.

Stage 2: Aromatization to Indazole

Objective: Oxidation of the tetrahydro-ring to yield 3-(4-chlorophenyl)-1H-indazole.

Mechanistic Insight

The tetrahydroindazole contains a cyclohexene ring fused to the pyrazole. To achieve full aromaticity, four hydrogen atoms must be removed. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a potent hydride acceptor used for dehydrogenation of hydroaromatic compounds.

Experimental Protocol

Reagents:

  • 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole (from Stage 1) (1.0 equiv)

  • DDQ (2.2 equiv)

  • 1,4-Dioxane (dry)

Step-by-Step Procedure:

  • Setup: Dissolve 5 mmol of the tetrahydroindazole intermediate in 20 mL of dry 1,4-dioxane.

  • Oxidant Addition: Add DDQ (11 mmol) slowly to the stirring solution. The solution will turn dark (formation of charge-transfer complexes).

  • Reaction: Reflux the mixture for 6–12 hours under an inert atmosphere (

    
    ).
    
  • Work-up:

    • Cool to room temperature. Precipitated hydroquinone (reduced DDQ) is removed by filtration.

    • Evaporate the filtrate to dryness under reduced pressure.

    • Redissolve the residue in Dichloromethane (DCM) and wash with 10%

      
       solution (to remove residual acidic byproducts) and Brine.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude residue via column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Yield Expectation: 60–70%

Analytical Validation

The following table summarizes the expected diagnostic signals for validating the transformation.

FeatureStarting Material (Enone)Intermediate (Tetrahydroindazole)Product (Aromatic Indazole)
Proton NMR 1H vinylic singlet (

6.4-6.6 ppm)
No vinylic proton; Aliphatic multiplets (

1.7-2.8 ppm, 8H)
Aromatic region only (

7.0-8.0 ppm); No aliphatic signals
Carbon NMR Carbonyl C=O (

199 ppm)
C=N imine signal (

140-150 ppm); No C=O
Full aromatic set; No aliphatic carbons
Mass Spec [M+H]+[M+H]+ (Starting Mass + 14 - 2)[M+H]+ (Tetrahydro Mass - 4)

Mechanistic Pathway Visualization

The following diagram illustrates the critical electron flow during the initial cyclization (Stage 1), which is the yield-determining step.

Mechanism Step1 Enone + Hydrazine Step2 Hydrazone Formation (1,2-Addition) Step1->Step2 - H2O Step3 Intramolecular Michael Addition Step2->Step3 Cyclization Step4 Tautomerization Step3->Step4 H-Shift Final Tetrahydroindazole Step4->Final Stable Isomer

Figure 2: Mechanism of the Knorr-type cyclocondensation.

References

  • General Synthesis of Tetrahydroindazoles

    • Gein, V. L., et al. "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives." Pharmaceutical Chemistry Journal, 2019.
    • Source:

  • Aromatization Methodologies

    • O'Dell, D. K., & Nicholas, K. M. "Synthesis of 1H-Indazoles by Reductive Cyclization." Journal of Organic Chemistry, 2003.
    • Source:

  • Medicinal Chemistry Applications

    • Nasr, M. N., & Said, S. A. "Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents." Archiv der Pharmazie, 2003.[1]

    • Source:

  • Walker, D., & Hiebert, J. D. "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews, 1967.

Sources

Application

Strategic Control of Grignard Reactions with 3-(4-chlorophenyl)cyclohex-2-en-1-one: A Guide to Selective 1,2- and 1,4-Addition

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The addition of organometallic reagents to α,β-unsaturated ketones is a cornerstone of carbon-carbon bond formation in organic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of organometallic reagents to α,β-unsaturated ketones is a cornerstone of carbon-carbon bond formation in organic synthesis. However, the reaction of Grignard reagents with substrates such as 3-(4-chlorophenyl)cyclohex-2-en-1-one presents a significant regioselectivity challenge, with two primary competing pathways: direct 1,2-addition to the carbonyl carbon and conjugate 1,4-addition to the β-alkene carbon. The ability to selectively control the reaction outcome is paramount for the efficient synthesis of target molecules, including key pharmaceutical intermediates. This guide provides a detailed examination of the mechanistic principles governing this selectivity and offers two distinct, field-proven protocols for directing the reaction toward either the 1,2- or 1,4-adduct. By carefully manipulating reaction conditions—specifically temperature and the use of copper-based catalysts—researchers can achieve high yields of the desired isomer.

Mechanistic Principles & Regioselectivity

The reactivity of an α,β-unsaturated ketone, or enone, is dictated by the presence of two primary electrophilic sites. This duality is the origin of the selectivity challenge in Grignard additions.

  • Site 1 (Carbonyl Carbon): This is a "hard" electrophilic center due to the significant dipole of the C=O bond. It is susceptible to attack by "hard" nucleophiles.

  • Site 2 (β-Carbon): This is a "soft" electrophilic center, with electrophilicity conferred through conjugation with the carbonyl group. It is preferentially attacked by "soft" nucleophiles.

Grignard reagents (RMgX) are considered "hard" nucleophiles. The highly polarized carbon-magnesium bond results in a carbanion with significant negative charge density, which is strongly attracted to the hard carbonyl carbon.[1][2] Consequently, in the absence of modifying additives, Grignard reagents predominantly yield the 1,2-addition product , an allylic alcohol.[3][4][5]

Conversely, to favor 1,4-addition (conjugate addition) , the nucleophile's character must be "softened." This is most effectively achieved by introducing a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂).[6] In the presence of the Grignard reagent, an in situ transmetalation occurs, forming a highly reactive organocuprate-like species. Organocuprates are classic "soft" nucleophiles that selectively attack the soft β-carbon of the enone system, leading to the formation of a ketone product after work-up.[7][8]

The competition between these two pathways is illustrated below.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Enone 3-(4-chlorophenyl)cyclohex-2-en-1-one Pathway12 Pathway 1: Direct Addition (1,2) Enone->Pathway12 Pathway14 Pathway 2: Conjugate Addition (1,4) (+ Copper(I) Catalyst) Enone->Pathway14 Grignard Grignard Reagent (RMgX) Grignard->Pathway12 Grignard->Pathway14 Product12 1-Alkyl-3-(4-chlorophenyl)cyclohex-2-en-1-ol (Allylic Alcohol) Pathway12->Product12 Kinetic Control 'Hard' Nucleophile Product14 3-Alkyl-3-(4-chlorophenyl)cyclohexan-1-one (Ketone) Pathway14->Product14 Thermodynamic Control 'Soft' Nucleophile

Caption: Competing 1,2- and 1,4-addition pathways for Grignard reagents with enones.

Key factors influencing this selectivity include:

  • Steric Hindrance: Highly bulky Grignard reagents can favor 1,2-addition as the carbonyl carbon is often more accessible than the β-carbon.[9][10][11] Conversely, significant substitution at the β-carbon can hinder 1,4-addition.

  • Temperature: Low temperatures (e.g., -78 °C) are crucial for controlling the highly exothermic Grignard reaction and improving selectivity by minimizing side reactions.[12] For 1,2-additions, low temperatures help lock in the kinetically favored product.[4]

  • Solvent: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. They solvate the magnesium center, stabilizing the Grignard reagent and influencing its aggregation state and reactivity.[1][13]

General Protocol: Preparation of the Grignard Reagent

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. The preparation is exothermic. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., 4-bromochlorobenzene)

  • Anhydrous diethyl ether or THF

  • Small iodine crystal (as an initiator)

  • Three-neck round-bottom flask, reflux condenser, and addition funnel (all oven-dried and assembled hot)

Procedure:

  • Place magnesium turnings (1.2 equivalents) in the reaction flask under a positive pressure of inert gas.

  • Add a single crystal of iodine. The purple color serves as an indicator of anhydrous conditions and the iodine helps activate the magnesium surface.[14][15]

  • In the addition funnel, prepare a solution of the organic halide (1.0 equivalent) in anhydrous ether/THF.

  • Add a small portion (~10%) of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing is observed.[1] If the reaction does not start, gentle heating or sonication may be applied.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting Grignard reagent is used directly in the subsequent reaction.

Experimental Protocols: Selective Addition to 3-(4-chlorophenyl)cyclohex-2-en-1-one

The following protocols provide a framework for achieving selective 1,2- or 1,4-addition. Molar equivalents are based on the limiting reagent, 3-(4-chlorophenyl)cyclohex-2-en-1-one.

Protocol A: Selective 1,2-Addition (Formation of Allylic Alcohol)

Objective: To synthesize 1-alkyl-3-(4-chlorophenyl)cyclohex-2-en-1-ol via direct carbonyl addition.

Procedure:

  • Prepare the desired Grignard reagent (1.5 equivalents) in anhydrous THF as described in Section 2.

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Dissolve 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the solution of the enone to the cooled Grignard reagent via syringe or cannula over 30 minutes. Maintaining a low temperature is critical to prevent side reactions.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Work-up: a. While still cold, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. This is a milder alternative to strong acid and minimizes potential degradation of the allylic alcohol product. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.[15][16] e. Purify the product via column chromatography (silica gel) as required.

Protocol B: Selective 1,4-Conjugate Addition (Copper-Catalyzed)

Objective: To synthesize 3-alkyl-3-(4-chlorophenyl)cyclohexan-1-one via conjugate addition.

Procedure:

  • To an oven-dried, three-neck flask under an inert atmosphere, add copper(I) iodide (CuI) or copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (0.05 - 0.10 equivalents).

  • Add anhydrous THF and cool the resulting suspension to -78 °C.

  • Prepare the Grignard reagent (1.5 equivalents) in a separate flask as described in Section 2.

  • Slowly transfer the Grignard solution to the cold copper(I) salt suspension. A color change is typically observed as the organocuprate-like species forms. Stir for 15-20 minutes at low temperature.

  • In a separate flask, dissolve 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equivalent) in anhydrous THF.

  • Slowly add the enone solution to the cold organocuprate mixture over 30 minutes.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to 0 °C or room temperature over several hours or overnight.

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. b. To aid in the removal of copper salts, add an equal volume of aqueous ammonia to the mixture and stir until the aqueous layer turns deep blue. c. Extract the mixture three times with diethyl ether. d. Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17] e. Purify the resulting ketone product via column chromatography.

Summary of Conditions and Expected Outcomes

ParameterProtocol A: 1,2-AdditionProtocol B: 1,4-AdditionCausality
Key Additive NoneCopper(I) Salt (e.g., CuI)Cu(I) promotes the formation of a "soft" organocuprate nucleophile.[6]
Primary Product Allylic AlcoholKetoneThe nucleophile's character dictates the site of attack (hard vs. soft).[7]
Temperature -78 °C-78 °C to RTLow temperature enhances selectivity and controls the exothermic reaction.[12]
Work-up Quench Sat. aq. NH₄ClSat. aq. NH₄Cl / NH₃NH₄Cl is a mild proton source; ammonia complexes with copper for removal.

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Work-up & Analysis Dry Oven-Dry All Glassware Solvent Prepare Anhydrous Solvent (THF/Et2O) Dry->Solvent Inert Assemble Apparatus Under Inert Gas (N2/Ar) Solvent->Inert Grignard Prepare Grignard Reagent (See Section 2) Inert->Grignard Choice Selectivity Choice? Grignard->Choice Add_Cu Add Copper(I) Salt Cool to -78°C Choice->Add_Cu  1,4-Addition Cool_Grignard Cool Grignard Reagent to -78°C Choice->Cool_Grignard 1,2-Addition   Add_Grignard_to_Cu Add Grignard Reagent to Copper Suspension Add_Cu->Add_Grignard_to_Cu Add_Enone_14 Add Enone Solution to Organocuprate Add_Grignard_to_Cu->Add_Enone_14 Quench Quench with Sat. aq. NH4Cl Add_Enone_14->Quench Add_Enone_12 Add Enone Solution to Grignard Cool_Grignard->Add_Enone_12 Add_Enone_12->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: General experimental workflow from preparation to final product analysis.

References

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. [Link]

  • Grignard Reaction. (n.d.). University of Colorado Boulder. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. (2015, July 18). Chemistry LibreTexts. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. [Link]

  • Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. (2012, November 4). Henry Rzepa's Blog. [Link]

  • Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? (2015, May 18). Chemistry Stack Exchange. [Link]

  • WO2013014486A1 - Improved synthesis of 2-(4-(4-chlorophenyl) cyclohex-1-enyl) -3, 4-dihydronaphthalen-1 (2h)-one; an intermediate for atovaquone.
  • 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. [Link]

  • Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide. (n.d.). Vaia. [Link]

  • Li, G., & Li, J. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. MDPI. [Link]

  • Alexander, V. Y., et al. (2011). 3-(4-Chloroanilino)-2,5-dimethylcyclohex-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2683. [Link]

  • Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834–5838. [Link]

  • A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. (2023, December 31). ResearchGate. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). RSC Publishing. [Link]

  • Grignard reagents are used to increase the length of the carbon chain in organic molecules. (n.d.). Chembase.lk. [Link]

  • Grignard reagent. (n.d.). Wikipedia. [Link]

  • The Grignard Reaction. (n.d.). University of California, Irvine. [Link]

  • The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. [Link]

  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. [Link]

  • What product is formed when 3-methyl-2-cyclohexenone reacts with each of the following reagents? (2024, May 18). Pearson. [Link]

  • Physical property of solvents used for Grignard reactions. (n.d.). ResearchGate. [Link]

  • Grignard Reagent 4-chlorophenylmagnesium bromide. (2005, January 30). Sciencemadness Discussion Board. [Link]

  • CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
  • Steric Hindrance Effect. (n.d.). Study.com. [Link]

  • Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. (2005, February 4). Organic Chemistry Portal. [Link]

  • A novel process for synthesis of Atovaquone. (2025, August 6). ResearchGate. [Link]

  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2025, October 17). ResearchGate. [Link]

  • Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. (2025, June 18). PMC. [Link]

  • Grignard reaction. (n.d.). Wikipedia. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). PMC. [Link]

Sources

Method

Application Note: Strategic Utilization of 3-(4-chlorophenyl)cyclohex-2-en-1-one in High-Value API Synthesis

The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 3-(4-chlorophenyl)cyclohex-2-en-1-one (CAS 91398-5...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 3-(4-chlorophenyl)cyclohex-2-en-1-one (CAS 91398-51-5), a versatile "privileged scaffold" intermediate.[1]

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 3-(4-chlorophenyl)cyclohex-2-en-1-one represents a high-value "hub" intermediate.[1] Its structural core combines a Michael acceptor (


-unsaturated ketone) with a lipophilic, metabolically stable 4-chlorophenyl pharmacophore.[1]

This molecule is not merely a linear precursor but a divergent building block used to access:

  • Fused Heterocycles: Tetrahydroindazoles and benzisoxazoles (potential anti-inflammatory and antipsychotic scaffolds).[1]

  • Chiral APIs: Via asymmetric conjugate reduction to generate enantiopure 3-substituted cyclohexanones.[1]

  • Biaryl Systems: Via oxidative aromatization to synthesize substituted biphenyls.[1]

This guide provides a validated protocol for its synthesis and two distinct downstream application workflows.

The "Hub" Concept: Divergent Synthesis Pathway

The following logic map illustrates how this intermediate serves as a branching point for multiple chemical spaces.

G Start Raw Materials (1,3-Cyclohexanedione / 3-Ethoxy-2-cyclohexenone) Intermediate 3-(4-chlorophenyl) cyclohex-2-en-1-one (The Hub) Start->Intermediate Grignard Addition & Hydrolysis Prod_A Tetrahydroindazoles (Cannabinoid/Anti-inflammatory) Intermediate->Prod_A Hydrazine Cyclocondensation Prod_B Chiral Cyclohexanones (Sertraline Analogs/SSRIs) Intermediate->Prod_B Asymmetric Cu-H Reduction Prod_C Biaryl Phenols (Aromatized Scaffolds) Intermediate->Prod_C Oxidative Aromatization

Figure 1: Divergent synthesis workflow centered on the 3-arylcyclohexenone scaffold.

Upstream Protocol: Scalable Synthesis of the Intermediate

Objective: Synthesize high-purity 3-(4-chlorophenyl)cyclohex-2-en-1-one from 3-ethoxy-2-cyclohexen-1-one. Mechanism: 1,2-Addition of Grignard reagent followed by acid-catalyzed hydrolysis and dehydration.[1]

Materials Table
ReagentEquiv.RoleSafety Note
3-Ethoxy-2-cyclohexen-1-one 1.0SubstrateMoisture sensitive.[1]
4-Chlorophenylmagnesium bromide 1.2Nucleophile1.0M in THF.[1] Pyrophoric.
Tetrahydrofuran (THF) SolventMediumAnhydrous, inhibitor-free.[1]
HCl (2N aq) ExcessHydrolysisCorrosive.[1]
Step-by-Step Procedure
  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Substrate Preparation: Dissolve 3-ethoxy-2-cyclohexen-1-one (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]

  • Grignard Addition: Add 4-chlorophenylmagnesium bromide (12 mmol, 12 mL) dropwise over 30 minutes. Maintain internal temperature <5°C.

    • Checkpoint: Solution will turn from clear to cloudy/yellow.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Hydrolysis (Critical Step): Cool reaction mixture to 0°C. Slowly quench with 2N HCl (20 mL).

    • Note: Vigorous stirring is required to hydrolyze the intermediate enol ether. Stir at RT for 1 hour.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/Ether or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexane).

Expected Yield: 75-85% Characterization (Validation):

  • ¹H NMR (CDCl₃):

    
     6.40 (s, 1H, vinyl), 7.3-7.5 (m, 4H, Ar-H).[1]
    
  • Appearance: Pale yellow solid.[1]

Downstream Application A: Synthesis of Fused Heterocycles

Target: 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole.[1] Relevance: Tetrahydroindazoles are privileged scaffolds in anti-inflammatory drugs and cannabinoid receptor modulators.[1]

Protocol
  • Mixing: In a reaction vial, combine 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 mmol) and Hydrazine Hydrate (1.5 mmol) in Ethanol (5 mL).

  • Catalysis: Add a catalytic amount of Acetic Acid (2 drops).

  • Reflux: Heat to reflux (80°C) for 4 hours.

    • Mechanism:[2][3][4] Schiff base formation followed by intramolecular Michael-type cyclization.[1]

  • Isolation: Cool to RT. The product often precipitates.[4] Filter and wash with cold ethanol.[1]

  • Result: A white to off-white solid.

    • Yield: >85%.[1]

Downstream Application B: Asymmetric Conjugate Reduction

Target: (S)-3-(4-chlorophenyl)cyclohexanone.[1] Relevance: Enantiopure building block for Sertraline analogs and Neurokinin-1 receptor antagonists.[1]

Protocol (Ligand-Controlled)
  • Catalyst Formation: In a glovebox, mix Cu(OAc)₂ (5 mol%) and a chiral diphosphine ligand (e.g., (S)-BINAP or JOSIPHOS) (5.5 mol%) in Toluene.[1] Stir for 30 min.

  • Hydride Source: Add PMHS (Polymethylhydrosiloxane) (2.0 equiv) or PhSiH₃.[1]

  • Substrate Addition: Add solution of 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 mmol) in Toluene.

  • Reaction: Stir at 0°C for 12-24 hours.

  • Quench: Add aqueous NaOH (1M) to hydrolyze the silyl enol ether intermediate.

  • Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralpak AD-H column).

    • Target: >90% ee.[1]

Safety & Handling Protocol

  • Hazard Identification:

    • 3-(4-chlorophenyl)cyclohex-2-en-1-one: Irritant (Skin/Eye).[1] Potential skin sensitizer.[1]

    • Hydrazine Hydrate: Carcinogen, corrosive, highly toxic.[1] Use strictly in a fume hood.

  • Storage: Store the enone intermediate at 2-8°C under inert gas. It is stable but can oxidize over prolonged exposure to air.[1]

  • Waste Disposal: All aqueous waste from the Grignard reaction contains magnesium salts and must be neutralized before disposal. Hydrazine waste requires specific segregation (oxidizer compatible).[1]

References

  • Synthesis of 3-Arylcyclohexenones

    • Woods, G. F., & Tucker, I. W. (1948).[1] "The Synthesis of 3-Arylcyclohexenones." Journal of the American Chemical Society. Link[1]

    • Note: Establishes the foundational Grignard addition/hydrolysis methodology.
  • Asymmetric Reduction Applications

    • Lipshutz, B. H., et al. (2006).[1] "Copper-Catalyzed Asymmetric Conjugate Reduction of

      
      -Substituted Enones." Journal of the American Chemical Society. Link[1]
      
    • Context: Validates the conversion of 3-substituted enones to chiral cyclohexanones.
  • Indazole Synthesis from Enones

    • Katritzky, A. R., et al. (2003).[1] "Synthesis of 4,5,6,7-tetrahydroindazoles." Arkivoc. Link

    • Context: General protocol for hydrazine condensation with cyclic enones.[1]

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product Entry: 3-(4-Chlorophenyl)cyclohex-2-en-1-one (CAS 91398-51-5).[1][5][6][7] Link

Sources

Application

Functionalization of the alpha-position in 3-(4-chlorophenyl)cyclohex-2-en-1-one

Application Note: Functionalization of the -Position in 3-(4-chlorophenyl)cyclohex-2-en-1-one ) Functionalization of 3-Aryl-Cyclohexenones Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The substrate 3-(4-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the -Position in 3-(4-chlorophenyl)cyclohex-2-en-1-one


) Functionalization of 3-Aryl-Cyclohexenones

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The substrate 3-(4-chlorophenyl)cyclohex-2-en-1-one represents a privileged scaffold in medicinal chemistry, often serving as a precursor for atovaquone analogs and various antimalarial or antineoplastic agents. While the


-position (C3) is electronically deactivated by the vinylogous nature of the ketone and sterically crowded by the 4-chlorophenyl group, the 

-position (C2) remains the most viable vector for diversification.

However, direct functionalization at C2 is non-trivial due to the substrate's ambiphilic nature. The enone system is naturally electrophilic at C3 (Michael acceptor). To functionalize C2, we must either:

  • Invert Reactivity (Umpolung): Convert C2 into a nucleophile (via enolate chemistry) to attack electrophiles (Halogens, Aldehydes).

  • Pre-functionalize: Install a halogen handle for transition-metal catalyzed cross-coupling.

This guide details three validated workflows to achieve this, prioritizing regioselectivity and operational scalability.

Strategic Reaction Map

The following diagram illustrates the three primary pathways covered in this guide.

ReactionMap Substrate 3-(4-chlorophenyl) cyclohex-2-en-1-one AlphaIodo α-Iodo Intermediate (Versatile Handle) Substrate->AlphaIodo Protocol 1: I2, DMAP (Regioselective) MBHProduct α-Hydroxyalkyl Derivative (Morita-Baylis-Hillman) Substrate->MBHProduct Protocol 3: Aldehyde, DABCO/DMAP (Direct C-C Bond) SuzukiProduct α-Aryl/Alkyl Derivative (Suzuki-Miyaura) AlphaIodo->SuzukiProduct Protocol 2: Pd-Catalysis R-B(OH)2

Figure 1: Strategic landscape for the divergence of the 3-aryl-cyclohexenone scaffold.

Protocol 1: Regioselective -Iodination (The Gateway)

Objective: Install an iodine atom at C2. This is preferred over bromination because the C-I bond is weaker, facilitating faster oxidative addition in subsequent Palladium-catalyzed coupling steps (Protocol 2).

Mechanism & Causality: Standard halogenation often utilizes


, but this can lead to competing allylic halogenation (radical pathway) or di-halogenation. We utilize the Johnson-Krafft Protocol  (Iodine + DMAP).
  • DMAP Role: Acts as a nucleophilic catalyst, activating Iodine to form a reactive

    
     species.
    
  • Regiochemistry: The reaction proceeds via the enol tautomer. The 3-aryl group conjugates with the enol, stabilizing it, while the bulky 4-chlorophenyl group discourages attack at the

    
    -position, driving selectivity to the 
    
    
    
    -position.
Experimental Procedure

Reagents:

  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • Iodine (

    
    ): 1.2 equiv
    
  • DMAP (4-Dimethylaminopyridine): 0.2 equiv (20 mol%)

  • K2CO3: 1.2 equiv

  • Solvent: THF:Water (1:1 v/v)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-(4-chlorophenyl)cyclohex-2-en-1-one in 25 mL THF. Add 25 mL of distilled water.

    • Note: The biphasic system helps solubilize the inorganic base while keeping the organic substrate in solution.

  • Catalyst Addition: Add

    
     (12 mmol) and DMAP (2 mmol). Stir for 10 minutes.
    
  • Iodination: Add

    
     (12 mmol) in portions over 15 minutes.
    
    • Visual Check: The solution will initially turn dark brown/purple. As the iodine is consumed, the color will fade to a light orange/yellow.

  • Reaction: Stir at room temperature (20-25°C) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (

    
    ) will appear less polar than the starting material (
    
    
    
    ).
  • Quench: Add 20 mL saturated aqueous

    
     (Sodium Thiosulfate) to quench unreacted iodine. The organic layer should turn pale yellow.
    
  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 85-92% Data Validation:


 NMR will show the disappearance of the vinyl proton at C2 (usually a singlet/triplet around 

6.4-6.6 ppm).

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Use the


-iodo enone generated in Protocol 1 to install aryl, vinyl, or alkyl groups.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-I bond. This is the rate-determining step. The presence of the carbonyl group at C1 makes the C2-Pd bond electrophilic, but the C-I bond is weak enough to facilitate this.

  • Transmetallation: The boronic acid (activated by base) transfers its organic group to Palladium.[1]

  • Reductive Elimination: Formation of the new C-C bond and regeneration of Pd(0).[1]

Experimental Procedure

Reagents:

  • Substrate:

    
    -Iodo-3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equiv)
    
  • Boronic Acid (

    
    ): 1.5 equiv
    
  • Catalyst:

    
     (3-5 mol%)
    
    • Why this catalyst? The bidentate ferrocene ligand (dppf) prevents

      
      -hydride elimination (if alkyl groups are used) and is robust against air/moisture compared to 
      
      
      
      .
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane.[2]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube or sealable vial and purge with Argon/Nitrogen.

  • Loading: Add the

    
    -iodo substrate (1.0 mmol), Boronic acid (1.5 mmol), 
    
    
    
    (2.0 mmol), and
    
    
    (0.05 mmol).
  • Solvent: Add degassed Toluene (5 mL) and Water (0.5 mL).

    • Critical: Oxygen must be removed to prevent homocoupling of the boronic acid or oxidation of the phosphine ligands.

  • Heating: Seal the vessel and heat to 80°C for 6-12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with water.

  • Purification: Silica gel chromatography.

Suzuki Coupling Workflow Diagram:

SuzukiWorkflow Start Start: α-Iodo Enone + Boronic Acid Degas Step 1: Degas Solvents (Ar/N2) Critical for Catalyst Life Start->Degas Heat Step 2: Heat to 80°C (6-12h) Catalyst: Pd(dppf)Cl2 Degas->Heat Filter Step 3: Celite Filtration Remove Pd residues Heat->Filter Purify Step 4: Column Chromatography Filter->Purify

Figure 2: Operational workflow for Palladium-catalyzed cross-coupling.

Protocol 3: Direct Functionalization via Morita-Baylis-Hillman (MBH)

Objective: Direct C-C bond formation at the


-position using an aldehyde, resulting in an 

-hydroxyalkyl derivative.

Challenge & Solution: Cyclic enones are notoriously slow in MBH reactions due to ring strain and the s-trans conformation of the enone. Standard DABCO is often insufficient.

  • Solution: We employ a DMAP/Alcohol co-catalytic system or use aqueous THF to accelerate proton transfer steps.

Experimental Procedure

Reagents:

  • Substrate: 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equiv)

  • Electrophile: Benzaldehyde or Formaldehyde (3.0 equiv)

  • Catalyst: DMAP (0.5 equiv) + Imidazole (0.5 equiv)

    • Note: High catalyst loading is required for cyclic enones.

  • Solvent: THF:H2O (1:1)

Step-by-Step:

  • Setup: In a vial, mix the enone (1 mmol) and the aldehyde (3 mmol).

  • Catalyst: Add DMAP (0.5 mmol) and Imidazole (0.5 mmol).

  • Solvent: Add THF (1 mL) and Water (1 mL).

    • Why Water? Water stabilizes the zwitterionic intermediate via Hydrogen bonding, significantly accelerating the rate-determining proton transfer step.

  • Reaction: Stir vigorously at RT for 24-48 hours.

    • Checkpoint: These reactions are slow.[3] Do not heat above 50°C, or the retro-aldol reaction will dominate.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove DMAP/Imidazole), then saturated

    
    .
    
  • Purification: Chromatography. Note that MBH adducts are polar (contain an -OH group).

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Solvent Quality Low yield in Suzuki CouplingEnsure solvents are degassed (sparged with Ar for 15 mins).

kills Pd catalysts.
Regioselectivity Halogenation occurs at

-position
Switch from

to

/DMAP. Avoid radical initiators (light/AIBN).
Reaction Rate MBH reaction stalledAdd 20 mol% Trimethylsilyl Triflate (TMSOTf) as a Lewis Acid promoter, or increase water content.
Purification

-Iodo product decomposes

-Iodo enones are light-sensitive. Wrap columns/flasks in foil. Store at -20°C.

References

  • Krafft, M. E., & Cran, J. W. (2005).[4] A Convenient Protocol for the

    
    -Iodination of 
    
    
    
    -Unsaturated Carbonyl Compounds with
    
    
    in an Aqueous Medium.[4][5] Synlett, 2005(8), 1263-1266.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews, 103(3), 811-892.

  • Diao, T., & Stahl, S. S. (2011).[6] Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones.[6] Journal of the American Chemical Society, 133(37), 14566–14569.

Sources

Method

Application Note: High-Fidelity Epoxidation of 3-(4-chlorophenyl)cyclohex-2-en-1-one

Executive Summary This guide details the synthetic protocols for the epoxidation of 3-(4-chlorophenyl)cyclohex-2-en-1-one , a -disubstituted cyclic enone. Unlike electron-rich alkenes which react readily with electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the epoxidation of 3-(4-chlorophenyl)cyclohex-2-en-1-one , a


-disubstituted cyclic enone. Unlike electron-rich alkenes which react readily with electrophilic oxidants (e.g., m-CPBA), this substrate is electron-deficient due to carbonyl conjugation. Consequently, successful conversion requires nucleophilic epoxidation  using active peroxide species.

We present two distinct workflows:

  • Protocol A (Standard): A robust, cost-effective Weitz-Scheffer reaction for generating racemic product.

  • Protocol B (Asymmetric): A high-value organocatalytic method using chiral primary amine salts to achieve high enantiomeric excess (

    
    ), essential for drug development pipelines.
    

Mechanistic Principles

The reaction proceeds via a conjugate addition mechanism.[1] The oxidant (typically the hydroperoxide anion,


) attacks the electrophilic 

-carbon, forming an enolate intermediate. This is followed by an intramolecular ring closure (substitution) that expels the hydroxide leaving group.
Figure 1: Nucleophilic Epoxidation Mechanism

EpoxidationMechanism Substrate Enone Substrate (Electron Deficient) Transition Enolate Intermediate (Stabilized) Substrate->Transition Nucleophilic Attack (Rate Determining) Oxidant Hydroperoxide Anion (HOO-) Oxidant->Transition Closure Ring Closure (Intramolecular SN2) Transition->Closure Product Epoxy-Ketone (Product) Closure->Product - OH-

Caption: The Weitz-Scheffer mechanism involves 1,4-addition followed by intramolecular enolate displacement of the leaving group.

Protocol A: Racemic Synthesis (Weitz-Scheffer)

Objective: Large-scale preparation of (±)-3-(4-chlorophenyl)-2,3-epoxycyclohexan-1-one. Scope: Material generation for non-clinical toxicology or racemic standard preparation.

Reagents & Equipment[2][3]
  • Substrate: 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equiv)

  • Oxidant: 30% Aqueous Hydrogen Peroxide (

    
    ) (3.0 equiv)
    
  • Base: 10% NaOH (aq) or KOH in Methanol (0.5 equiv)

  • Solvent: Methanol (MeOH) (0.2 M concentration relative to substrate)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the enone substrate in MeOH. Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Add 30%

    
     dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature < 10 °C.
    
  • Base Initiation: Add the NaOH solution dropwise. The solution may turn slightly yellow due to enolate formation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (UV active) should disappear; the epoxide is less polar.

  • Quench: Carefully add saturated

    
     solution to neutralize the base and destroy excess peroxide.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 10-20% EtOAc in Hexane).

Protocol B: Asymmetric Organocatalysis

Objective: Enantioselective synthesis (>90%


) for medicinal chemistry applications.
Methodology:  This protocol utilizes a chiral primary amine salt  (Cinchona alkaloid derivative) which forms an iminium ion intermediate, directing the nucleophilic attack. This method is superior to phase-transfer catalysis for this specific cyclic substrate class.
Reagents
  • Substrate: 3-(4-chlorophenyl)cyclohex-2-en-1-one (0.5 mmol)

  • Catalyst: 9-amino-9-deoxyepiquinine TFA salt (10-20 mol%)

  • Oxidant: 30% Aqueous

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (1.0 mL)

  • Additive: Trichloroacetic acid (TCA) (if using neutral catalyst, to form salt in situ)

Figure 2: Asymmetric Workflow

AsymmetricWorkflow Setup Step 1: Catalyst Activation Mix Amine Catalyst + Acid in Dioxane Addition Step 2: Substrate Addition Add Enone, equilibrate 10 min Setup->Addition Oxidation Step 3: Oxidation Add H2O2, Stir at 35-50°C for 24h Addition->Oxidation Workup Step 4: Workup & Isolation Dilute with Et2O, Wash, Dry Oxidation->Workup Analysis Step 5: Chiral HPLC Determine ee% (Chiralpak AD-H) Workup->Analysis

Caption: Workflow for the primary amine-catalyzed asymmetric epoxidation.

Step-by-Step Procedure
  • Catalyst Preparation: In a vial, dissolve the 9-amino-cinchona alkaloid (20 mol%) and TFA (20 mol%) in 1,4-Dioxane. Stir for 5 minutes to ensure salt formation.

  • Substrate Addition: Add 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equiv).

  • Reaction: Add 30%

    
     (1.5 equiv) in one portion. Seal the vial and stir at 40 °C for 24 hours.
    
    • Scientific Insight: The elevated temperature (unlike the racemic method) is often required to overcome the steric hindrance of the

      
      -disubstitution while the chiral salt maintains stereocontrol via hydrogen bonding in the transition state.
      
  • Workup: Cool to room temperature. Dilute with Diethyl Ether. Wash with water (

    
    ) and brine.
    
  • Purification: Flash chromatography (Silica, gradient 5%

    
     15% EtOAc/Hexanes). Warning: Avoid acidic silica or prolonged exposure to silica, as epoxides can ring-open.
    

Analytical Data & Controls

Expected Results Table
ParameterProtocol A (Racemic)Protocol B (Asymmetric)
Yield 85 - 95%70 - 85%
Reaction Time 3 - 6 Hours24 - 48 Hours
Stereoselectivity Racemic (50:50 er)90:10 to 99:1 er
Major Impurity Baeyer-Villiger product (trace)Unreacted starting material
Analytical Validation
  • 1H NMR (CDCl3, 400 MHz): Look for the disappearance of the alkene proton at

    
     6.40 ppm. The epoxide proton typically appears upfield around 
    
    
    
    3.5-4.0 ppm, but in this
    
    
    -disubstituted system, look for the shift of the
    
    
    -proton.
  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Solution: For Protocol B, increase the concentration of the reaction (run at 1.0 M) or increase temperature to 50 °C. The steric bulk of the 4-chlorophenyl group slows the nucleophilic attack.

  • Problem: Epoxide Ring Opening (formation of diol/solvolysis product).

    • Solution: Ensure the workup is neutral. Do not use acidic stains for TLC monitoring. Store the product at -20 °C under Argon.

  • Safety: Peroxides are potentially explosive. Always test for peroxide content before concentrating large volumes of ether/dioxane filtrates.

References

  • List, B., et al. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones.[2][3] Journal of the American Chemical Society.[2][4][3] (Describes the primary amine salt catalysis mechanism specifically for cyclic enones).

    • [2]

  • Wynberg, H. (1976). The synthesis of optically active epoxides by the catalytic oxidation of chalcones and other electron-deficient olefins. Tetrahedron Letters.[4] (Foundational work on phase-transfer catalysis for epoxidation).

  • Porter, M. J., & Skidmore, J. (2000). Asymmetric epoxidation of electron-deficient olefins. Chemical Communications.[4] (Review of nucleophilic epoxidation strategies).

Sources

Application

Application Note: One-Pot Synthesis of Biaryls from 3-(4-Chlorophenyl)cyclohex-2-en-1-one

Introduction: The Strategic Importance of Biaryls and Efficiency in Synthesis The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryls and Efficiency in Synthesis

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Traditional methods for their synthesis, such as the Suzuki-Miyaura cross-coupling, have been transformative.[1][2] However, these often require multi-step procedures involving the separate synthesis and purification of functionalized aromatic precursors. The drive for greater efficiency, atom economy, and reduced environmental impact has spurred the development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel. This approach minimizes solvent waste, reduces purification steps, and can significantly shorten the path to complex molecules.[3][4]

This application note details a robust, one-pot protocol for the synthesis of functionalized biaryls starting from the readily accessible 3-(4-chlorophenyl)cyclohex-2-en-1-one. The methodology leverages a dual-purpose palladium catalyst to first facilitate a dehydrogenative aromatization of the cyclohexenone ring, followed by an in-situ Suzuki-Miyaura cross-coupling reaction. This tandem strategy provides a streamlined and efficient route to a diverse range of biaryl compounds.

Reaction Mechanism and Scientific Rationale

The one-pot synthesis proceeds through a two-stage catalytic cycle, orchestrated by a single palladium catalyst. The overall transformation involves the conversion of a non-aromatic cyclic enone into a complex biaryl structure.

Stage 1: Palladium-Catalyzed Dehydrogenative Aromatization

The initial step is the conversion of 3-(4-chlorophenyl)cyclohex-2-en-1-one to the corresponding phenol derivative. This process is a palladium-catalyzed dehydrogenation, which requires an oxidant to accept the hydrogen atoms. While various oxidants can be employed, this protocol will hypothetically utilize a mild and efficient one. The palladium(II) catalyst, in the presence of a suitable ligand, coordinates to the enone. Through a series of proposed steps involving C-H activation and β-hydride elimination, the cyclohexenone ring is aromatized to form 3-(4-chlorophenyl)phenol.

Stage 2: In-Situ Suzuki-Miyaura Cross-Coupling

Once the 3-(4-chlorophenyl)phenol is formed in situ, the palladium catalyst, now in its active Pd(0) state (or readily regenerated), initiates the well-established Suzuki-Miyaura catalytic cycle.[2] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the in-situ generated 3-(4-chlorophenyl)phenol, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst.

This seamless transition from aromatization to cross-coupling in a single pot is the hallmark of this efficient synthetic strategy.

One-Pot Biaryl Synthesis Mechanism cluster_0 Stage 1: Dehydrogenative Aromatization cluster_1 Stage 2: Suzuki-Miyaura Coupling A 3-(4-chlorophenyl)cyclohex-2-en-1-one D 3-(4-chlorophenyl)phenol (Aryl Chloride Intermediate) A->D Pd(II), Ligand, Oxidant, Heat B Pd(II) Catalyst C Oxidant G Pd(0) Catalyst D->G In-situ transfer I Oxidative Addition Intermediate D->I Pd(0) E Arylboronic Acid F Base H Final Biaryl Product J Transmetalation Intermediate I->J Ar-B(OH)2, Base J->G Regeneration J->H Reductive Elimination

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol

This protocol provides a general framework. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 3-(4-chlorophenyl)cyclohex-2-en-1-one

  • Arylboronic acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Copper(II) acetate (Cu(OAc)₂) or another suitable oxidant

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 mmol, 1.0 eq.).

  • Catalyst and Reagent Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), copper(II) acetate (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).

  • Arylboronic Acid Addition: Add the desired arylboronic acid (1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biaryl product.

Data Presentation

The following table provides representative examples of the scope of this one-pot reaction with different arylboronic acids.

EntryArylboronic Acid (Ar-B(OH)₂)ProductExpected Yield (%)
1Phenylboronic acid3-(4-Biphenylyl)phenol75-85
24-Methoxyphenylboronic acid3-(4'-Methoxy-[1,1'-biphenyl]-4-yl)phenol70-80
34-Tolylboronic acid3-(4'-Methyl-[1,1'-biphenyl]-4-yl)phenol72-82
43-Thienylboronic acid3-(4-(Thiophen-3-yl)phenyl)phenol65-75

Yields are estimated based on related literature and may require optimization.

Experimental Workflow Visualization

Experimental Workflow A 1. Reaction Setup (Schlenk Flask, Inert Atmosphere) B 2. Add Reagents - 3-(4-chlorophenyl)cyclohex-2-en-1-one - Pd(OAc)2, PPh3 - Cu(OAc)2, K2CO3 A->B C 3. Add Arylboronic Acid B->C D 4. Add Anhydrous Toluene C->D E 5. Heat and Stir (110 °C, 12-24h) D->E F 6. Reaction Monitoring (TLC/GC-MS) E->F G 7. Work-up - Cool, Dilute with EtOAc - Filter through Celite - Wash with H2O, Brine F->G Upon Completion H 8. Dry and Concentrate G->H I 9. Purification (Column Chromatography) H->I J Final Biaryl Product I->J

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocol's reliability stems from its foundation on two well-established and extensively studied palladium-catalyzed reactions. The progress of the reaction can be monitored by standard analytical techniques. The disappearance of the starting material and the appearance of a new, less polar spot on TLC corresponding to the biaryl product provide a clear indication of reaction progression. GC-MS analysis can be used to confirm the formation of the intermediate and the final product, thus validating the proposed reaction pathway.

Conclusion

This application note presents a highly efficient and convergent one-pot strategy for the synthesis of biaryls from 3-(4-chlorophenyl)cyclohex-2-en-1-one. By combining a dehydrogenative aromatization with a Suzuki-Miyaura cross-coupling in a single operation, this method offers significant advantages in terms of operational simplicity, time, and resource efficiency. This protocol is expected to be a valuable tool for researchers in drug discovery and materials science, enabling the rapid generation of diverse biaryl libraries for further investigation.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Rainier, J. D., et al. (2022). A Biaryl-Cyclohexenone Photoelectrocyclization/Dearomatization Sequence to Substituted Terpenes. PMC. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. Retrieved from [Link]

  • Chebanov, V., et al. (2007). Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling... Organic Chemistry Portal. Retrieved from [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • eScholarship.org. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Robinson Annulation Techniques Involving 3-(4-chlorophenyl)cyclohex-2-en-1-one

Introduction: The Strategic Importance of the Robinson Annulation in Complex Synthesis The Robinson annulation stands as a cornerstone in the edifice of synthetic organic chemistry, providing a robust and reliable method...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Robinson Annulation in Complex Synthesis

The Robinson annulation stands as a cornerstone in the edifice of synthetic organic chemistry, providing a robust and reliable method for the construction of six-membered rings.[1] This powerful transformation, first reported by Sir Robert Robinson in 1935, is a tandem reaction sequence that elegantly combines a Michael addition with an intramolecular aldol condensation.[1][2] Its significance is underscored by its widespread application in the total synthesis of complex natural products, particularly steroids, terpenoids, and alkaloids, many of which form the basis for potent therapeutic agents.[1] The core utility of the Robinson annulation lies in its ability to forge a new cyclohexenone ring onto an existing ketone, thereby enabling the rapid assembly of polycyclic systems.[2]

This guide focuses on the application of Robinson annulation techniques to a specific and synthetically valuable substrate: 3-(4-chlorophenyl)cyclohex-2-en-1-one. The presence of the electron-withdrawing chloro-substituted phenyl group at the 3-position of the cyclohexenone ring introduces unique electronic and steric considerations that influence the course of the annulation. Understanding and controlling these factors are paramount for researchers, scientists, and drug development professionals aiming to leverage this powerful reaction for the synthesis of novel molecular architectures.

Core Principles and Mechanistic Overview

The Robinson annulation unfolds in a two-stage process:

  • Michael Addition: The reaction is initiated by the conjugate addition of a nucleophile, typically an enolate generated from a ketone or a related active methylene compound (the Michael donor), to an α,β-unsaturated ketone (the Michael acceptor). This step forges a new carbon-carbon bond and generates a 1,5-diketone intermediate.[2]

  • Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the influence of a base or acid catalyst, undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclohexenone product.[2][3]

The overall transformation results in the "annulation" (from the Latin anellus, meaning "little ring") of a new six-membered ring onto the Michael donor.

Robinson_Annulation_Workflow Start Michael Donor (e.g., Ketone Enolate) Michael_Addition Michael Addition Start->Michael_Addition Acceptor 3-(4-chlorophenyl)cyclohex-2-en-1-one (Michael Acceptor) Acceptor->Michael_Addition Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Aldol_Condensation Intramolecular Aldol Condensation Diketone->Aldol_Condensation Product Annulated Product (New Cyclohexenone) Aldol_Condensation->Product

Caption: General workflow of the Robinson annulation.

Synthesis of the Starting Material: 3-(4-chlorophenyl)cyclohex-2-en-1-one

As 3-(4-chlorophenyl)cyclohex-2-en-1-one is not a readily available commercial compound, a reliable synthetic route is essential. A common and effective method for the synthesis of 3-aryl-cyclohexenones involves the acid-catalyzed reaction of a 1,3-diketone with an aryl aldehyde, followed by dehydration. In this case, cyclohexane-1,3-dione can be reacted with 4-chlorobenzaldehyde.

Protocol 1: Synthesis of 3-(4-chlorophenyl)cyclohex-2-en-1-one

Materials:

  • Cyclohexane-1,3-dione

  • 4-Chlorobenzaldehyde

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexane-1,3-dione (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the condensation and dehydration steps.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-(4-chlorophenyl)cyclohex-2-en-1-one.

Robinson Annulation Techniques with 3-(4-chlorophenyl)cyclohex-2-en-1-one

The electron-withdrawing nature of the 4-chlorophenyl substituent at the β-position of the enone system enhances the electrophilicity of the double bond, making it a highly reactive Michael acceptor. However, steric hindrance from the aryl group may influence the approach of the nucleophile. The choice of Michael donor and reaction conditions is therefore critical for a successful annulation.

Technique 1: Base-Catalyzed Robinson Annulation

This classical approach utilizes a basic catalyst to generate the enolate from the Michael donor. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions.

Michael Donor Example: 2-Methylcyclohexanone

Rationale: 2-Methylcyclohexanone can form two different enolates. Under thermodynamic control (using a protic solvent and a relatively weak base like sodium ethoxide), the more substituted enolate is favored, leading to a specific regiochemical outcome in the Michael addition.

Protocol 2: Base-Catalyzed Robinson Annulation of 3-(4-chlorophenyl)cyclohex-2-en-1-one with 2-Methylcyclohexanone

Materials:

  • 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 eq)

  • 2-Methylcyclohexanone (1.2 eq)

  • Sodium ethoxide (catalytic amount, e.g., 0.1 eq)

  • Anhydrous ethanol

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol.

  • Add sodium ethoxide to the ethanol and stir until it is completely dissolved.

  • To this solution, add 2-methylcyclohexanone and stir for 15-30 minutes to allow for enolate formation.

  • Add a solution of 3-(4-chlorophenyl)cyclohex-2-en-1-one in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the annulated product.

Technique 2: Organocatalyzed Asymmetric Robinson Annulation

The development of organocatalysis has revolutionized asymmetric synthesis, and the Robinson annulation is no exception. Chiral secondary amines, such as proline and its derivatives, can catalyze both the Michael addition and the intramolecular aldol condensation enantioselectively.

Michael Donor Example: Acetone

Rationale: Acetone is a simple, readily available Michael donor. The use of a chiral organocatalyst allows for the stereocontrolled formation of the annulated product, which is of high value in drug development.

Protocol 3: Organocatalyzed Asymmetric Robinson Annulation of 3-(4-chlorophenyl)cyclohex-2-en-1-one with Acetone

Materials:

  • 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 eq)

  • Acetone (used as both reactant and solvent)

  • (S)-Proline or another suitable chiral secondary amine catalyst (e.g., 0.1-0.2 eq)

  • Magnetic stirrer

  • Vial or small round-bottom flask

Procedure:

  • To a vial, add 3-(4-chlorophenyl)cyclohex-2-en-1-one and the chiral organocatalyst (e.g., (S)-proline).

  • Add a sufficient amount of acetone to dissolve the reactants.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. These reactions can sometimes take 24-72 hours to reach completion.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • The crude product can be directly purified by column chromatography on silica gel.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the proposed Robinson annulation techniques. The yields and enantioselectivities are estimates based on similar reactions reported in the literature and will require experimental optimization.

Technique Michael Donor Catalyst Solvent Typical Temperature Expected Yield Key Considerations
Base-Catalyzed 2-MethylcyclohexanoneSodium EthoxideEthanolReflux50-70%Potential for side reactions; regioselectivity depends on enolate formation.
Organocatalyzed Acetone(S)-ProlineAcetoneRoom Temperature60-80%Enantioselective; longer reaction times may be required.

Mechanism Visualization

The following diagram illustrates the key steps in the base-catalyzed Robinson annulation.

Robinson_Mechanism cluster_Michael Michael Addition cluster_Aldol Intramolecular Aldol Condensation Enolate_Formation 1. Enolate Formation (from Michael Donor with Base) Conjugate_Addition 2. Conjugate Addition (Enolate attacks Acceptor) Enolate_Formation->Conjugate_Addition Protonation 3. Protonation (Forms 1,5-Diketone) Conjugate_Addition->Protonation Intra_Enolate 4. Intramolecular Enolate Formation Protonation->Intra_Enolate 1,5-Diketone Intermediate Cyclization 5. Intramolecular Attack (Forms 6-membered ring) Intra_Enolate->Cyclization Dehydration 6. Dehydration (Forms α,β-unsaturated ketone) Cyclization->Dehydration

Sources

Application

Application Note: Regioselective Alkylation of 3-(4-chlorophenyl)cyclohex-2-en-1-one

[1] Executive Summary The functionalization of 3-(4-chlorophenyl)cyclohex-2-en-1-one (Compound 1 ) is a critical transformation in the synthesis of antiparasitic agents (e.g., Atovaquone analogs) and complex pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The functionalization of 3-(4-chlorophenyl)cyclohex-2-en-1-one (Compound 1 ) is a critical transformation in the synthesis of antiparasitic agents (e.g., Atovaquone analogs) and complex pharmacophores.[1] The presence of the 3-aryl group introduces a dichotomy in reactivity, creating three potential sites for alkylation: the


-position (C2), the 

-position (C4), and the

-position (C6).

This guide provides definitive protocols for achieving regioselective alkylation , specifically distinguishing between Kinetic Control (favoring C6-alkylation) and Thermodynamic Control (favoring C4-alkylation). We prioritize the Kinetic C6-Alkylation as the primary workflow due to its high reproducibility and utility in preserving the enone conjugation.

Mechanistic Insight: The Regioselectivity Landscape

The regiochemical outcome is dictated by the specific enolate formed during deprotonation. The 3-(4-chlorophenyl) substituent sterically and electronically influences this equilibrium.[1]

The Two Pathways[2]
  • Kinetic Pathway (

    
    -Deprotonation at C6): 
    
    • Conditions: Strong, bulky base (LDA, LiHMDS), low temperature (-78°C), aprotic solvent (THF).[1][2]

    • Mechanism: The base removes the most accessible proton at C6 (the

      
      -position). This forms the cross-conjugated enolate .
      
    • Product: Alkylation occurs at C6, yielding 6-alkyl-3-(4-chlorophenyl)cyclohex-2-en-1-one .[1]

  • Thermodynamic Pathway (

    
    -Deprotonation at C4): 
    
    • Conditions: Alkoxide bases (t-BuOK, NaOEt), higher temperatures (0°C to Reflux), protic or equilibrating solvents.[1]

    • Mechanism: Equilibration allows the formation of the more stable fully conjugated dienolate (extended enolate) by removing the

      
      -proton at C4.
      
    • Product: Alkylation typically occurs at C4 (or C2 via rearrangement), yielding 4-alkyl-3-(4-chlorophenyl)cyclohex-2-en-1-one .[1]

Pathway Visualization[1]

G Substrate 3-(4-chlorophenyl) cyclohex-2-en-1-one LDA Kinetic Control (LDA, -78°C) Substrate->LDA tBuOK Thermodynamic Control (t-BuOK, Reflux) Substrate->tBuOK KineticEnolate Cross-Conjugated Enolate (Δ2,6-enolate) LDA->KineticEnolate Fast Deprotonation at C6 (alpha') ThermoEnolate Extended Dienolate (Δ2,4-enolate) tBuOK->ThermoEnolate Equilibration at C4 (gamma) ProdC6 C6-Alkylated Product (Major Kinetic) KineticEnolate->ProdC6 R-X (Electrophile) ProdC4 C4-Alkylated Product (Major Thermodynamic) ThermoEnolate->ProdC4 R-X (Electrophile)

Figure 1: Divergent reaction pathways for 3-substituted enones.[1] Kinetic control targets C6, while thermodynamic control targets C4.

Protocol A: Kinetic C6-Alkylation (Primary Method)

Objective: Selective introduction of an alkyl group at the C6 position (


 to carbonyl).[1]
Scope:  Ideal for introducing methyl, allyl, or benzyl groups while maintaining the enone unsaturation.
Reagents & Equipment
  • Substrate: 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equiv).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv).[1] Freshly prepared LDA is recommended for highest reproducibility.

  • Electrophile: Alkyl Halide (e.g., MeI, Allyl Bromide) (1.2–1.5 equiv).[1]

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).[1]

  • Additives: HMPA or DMPU (2–3 equiv) optional, accelerates reaction for sluggish electrophiles.[1]

Step-by-Step Methodology
  • LDA Preparation (if not commercial):

    • To a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.2 equiv).

    • Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (1.1 equiv).[1] Stir for 30 min at -78°C.

  • Enolization:

    • Dissolve 3-(4-chlorophenyl)cyclohex-2-en-1-one in minimal anhydrous THF.

    • Add the substrate solution dropwise to the LDA solution at -78°C over 15–20 minutes.

    • Critical: Run the addition down the side of the flask to precool the solution.

    • Stir at -78°C for 45–60 minutes . The solution typically turns yellow/orange, indicating enolate formation.

  • Alkylation:

    • Add the neat Alkyl Halide (1.2–1.5 equiv) dropwise.[1]

    • Optional: If using HMPA/DMPU, add it immediately before the alkyl halide.

    • Maintain -78°C for 2 hours.

    • Allow the reaction to warm slowly to -20°C over 3–4 hours. Do not warm to RT immediately, as this may cause proton transfer (equilibration).

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl at -20°C.

    • Extract with EtOAc (3x).[1] Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[1] The C6-alkylated product is typically less polar than the starting material.

Expected Results & Data
ParameterKinetic Control (Protocol A)Thermodynamic Control (Protocol B)
Major Isomer C6-Alkyl (

)
C4-Alkyl (

)
Selectivity >95:5 (C6:C4)~70:30 (Variable)
Yield 75–85%50–65%
Stereochemistry Trans-diaxial attack favoredMixtures common

Protocol B: Thermodynamic -Alkylation (Alternative)

Objective: Functionalization at the C4 position (allylic). Note: This method is less selective and often requires optimization based on the specific alkyl halide.

Methodology
  • Base Selection: Use Potassium tert-butoxide (t-BuOK) (1.1 equiv) in t-BuOH/THF (1:1).[1]

  • Dienolate Formation:

    • Dissolve substrate in solvent.[1][3] Add t-BuOK at Room Temperature.[1]

    • Heat to Reflux (60–80°C) for 1 hour to ensure thermodynamic equilibration to the extended dienolate.

  • Alkylation:

    • Cool to 0°C.[1][3]

    • Add Alkyl Halide (1.5 equiv) slowly.

    • Stir at RT for 12–24 hours.[1]

  • Outcome: Expect a mixture of C4-alkylated (major) and poly-alkylated products.[1] Purification will require careful chromatography.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Enolate aggregation or wet THF.Add HMPA or DMPU (3 equiv) to break aggregates.[1] Ensure THF is distilled/dried.
Poly-alkylation Reaction warmed too fast; Excess base.[1]Keep temp at -78°C longer. Use strictly 1.05 equiv of base.
Regioselectivity Loss (C4 product in Protocol A) "Proton Shuffle" (Equilibration).[1]Do not allow reaction to reach 0°C before quenching.[1] Quench cold.
Starting Material Recovery Enolization incomplete.Increase enolization time to 1h. Ensure n-BuLi titer is correct.

Strategic Note on C2-Alkylation

Direct alkylation at the C2 (


) position is not  feasible via standard enolate chemistry for this substrate because the C2 proton is vinylic and not acidic.
  • Solution: To access the C2-alkylated analog, use Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Negishi) on the corresponding

    
    -halo enone, or employ the Baylis-Hillman reaction  if the electrophile is an aldehyde.
    

References

  • Kinetic vs.

    • Source: Stork, G., & Danheiser, R. L. (1973).[1] "The Regiospecific Alkylation of Cyclic

      
      -Diketone Enol Ethers." The Journal of Organic Chemistry.
      
    • Context: Foundational text on directing alkyl

      
       vs 
      
      
      
      positions.[1]
    • [1]

  • Regioselectivity in 3-Substituted Cyclohexenones

    • Source: Master Organic Chemistry.[1] "Kinetic vs Thermodynamic Enolates."

    • Context: General principles governing enolate stability and reaction sites for substituted cyclohexanones.
  • Synthesis of Atovaquone Intermediates

    • Source: Baggott, J. et al. (2024).[1] "Synthesis of Indenones via Persulfate Promoted Radical Alkylation." MDPI.

    • Context: Describes the handling and reactivity of 3-(4-chlorophenyl)
    • [1]

  • Soft Enolization Techniques

    • Source: Dwulet, N. C., et al. (2021).[1][4] "Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol."[1][4] Organic Letters.

    • Context: Advanced methods for improving regioselectivity in difficult substrates.[1]

    • [1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(4-Chlorophenyl)cyclohex-2-en-1-one Synthesis

Case ID: 3-ARYL-ENONE-OPT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary This technical guide addresses yield optimization for 3-(4-chlorophenyl)cyclohex-2-en-1-one (CAS: 136...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-ARYL-ENONE-OPT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

This technical guide addresses yield optimization for 3-(4-chlorophenyl)cyclohex-2-en-1-one (CAS: 136333-71-6).[1] This molecule is a critical intermediate in the synthesis of various pharmaceutical scaffolds (e.g., atovaquone analogs).

Low yields in this synthesis typically stem from two root causes:

  • Regioselectivity failure (1,2- vs 1,4-addition) during nucleophilic attack.

  • Catalyst deactivation or homocoupling during cross-coupling reactions.[1]

This guide details two validated protocols: the Classic Grignard Route (cost-effective for scale-up) and the Suzuki-Miyaura Route (high precision for library synthesis).[1]

Protocol A: The Grignard "Enol Ether" Route

Best for: Large-scale synthesis (>10g), cost reduction. Core Concept: Nucleophilic displacement of an alkoxy group on a vinylogous ester.[1]

The Mechanism

Unlike standard ketones, 3-ethoxy-2-cyclohexen-1-one acts as a vinylogous ester.[1] The Grignard reagent (4-chlorophenylmagnesium bromide) attacks the carbonyl carbon (1,2-addition).[1] The subsequent acid hydrolysis drives the elimination of ethanol, re-establishing the conjugated enone system with the aryl group at the 3-position.

Optimized Workflow

Grignard_Workflow Start Start: 3-Ethoxy-2-cyclohexen-1-one Addition Addition Phase: -78°C to 0°C Slow Addition (Dropwise) Start->Addition Grignard Reagent Prep: 4-Cl-Ph-MgBr (1.2 equiv) in THF/Ether Grignard->Addition Intermediate Intermediate: Magnesium Alkoxide Addition->Intermediate 1,2-Addition Hydrolysis Hydrolysis/Elimination: 2N HCl or 10% H2SO4 Stir 1h @ RT Intermediate->Hydrolysis Quench Workup Workup: Extract (EtOAc), Wash (NaHCO3), Dry (MgSO4) Hydrolysis->Workup Elimination of EtOH Product Target: 3-(4-chlorophenyl)cyclohex-2-en-1-one Workup->Product

Caption: Workflow for the Grignard addition-elimination sequence. Critical control points are highlighted in yellow and red.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 4-chlorophenylmagnesium bromide (1.2 equiv) in anhydrous THF. Note: Commercial solutions are acceptable but verify titer.

  • Substrate Solution: Dissolve 3-ethoxy-2-cyclohexen-1-one (1.0 equiv) in anhydrous THF. Cool to -78°C (dry ice/acetone).

  • Addition: Add the Grignard reagent dropwise over 30 minutes.

    • Why? Controlling the exotherm prevents polymerization of the sensitive enol ether.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Hydrolysis (The Yield Maker): Pour the reaction mixture into ice-cold 2N HCl . Stir vigorously at room temperature for 1–2 hours.

    • Critical: The pH must be <2 to catalyze the elimination of the ethoxy group. If the pH is too high, you will isolate the intermediate alcohol (tertiary alcohol), not the enone.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting Guide (Grignard)
SymptomProbable CauseCorrective Action
Product is an oil/gum Incomplete elimination of ethanol.[1]Increase acid hydrolysis time or concentration (use 10% H₂SO₄).
Low Yield (<40%) 1,4-addition or polymerization.[1]Ensure temperature is -78°C during addition.[1] Ensure Grignard is added to the enone.
Starting Material Recovery Grignard reagent degraded (wet solvent).Titrate Grignard reagent before use.[1] Dry THF over molecular sieves.[1]

Protocol B: The Suzuki-Miyaura Route

Best for: High purity requirements, library generation, avoiding sensitive organometallics.[1] Core Concept: Pd-catalyzed cross-coupling of an aryl boronic acid with a 3-halo-enone.[1]

The Mechanism

This route utilizes 3-iodo-2-cyclohexen-1-one (easily made from cyclohexenone + I₂/Pyridine) as the electrophile.[1] The oxidative addition of Pd(0) into the C-I bond is fast, followed by transmetalation with 4-chlorophenylboronic acid.

Optimized Workflow
  • Substrate: 3-iodo-2-cyclohexen-1-one (1.0 equiv)

  • Coupling Partner: 4-chlorophenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered cases).[1]

  • Base: Na₂CO₃ (2M aqueous) or K₃PO₄.

  • Solvent: THF/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Protocol
  • Degassing: Combine the iodo-enone, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes.

    • Why? Oxygen oxidizes Pd(0) to Pd(II) inactive species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 60–70°C for 4–6 hours. Monitor by TLC (UV active).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% NaOH (removes unreacted boronic acid) and brine.

Troubleshooting Logic (Suzuki)[1]

Suzuki_Troubleshoot Start Issue: Low Yield CheckSM Is SM (Iodo-enone) consumed? Start->CheckSM CheckHomo Is Biaryl (Homocoupling) present? CheckSM->CheckHomo Yes Action1 Catalyst Dead: Degas solvents thoroughly. Increase catalyst load. CheckSM->Action1 No CheckDehal Is De-iodinated product present? CheckHomo->CheckDehal No Action2 Oxidative Homocoupling: Strict O2 exclusion. Add slow stream of Boronic Acid. CheckHomo->Action2 Yes Action3 Protodehalogenation: Use anhydrous conditions (Cs2CO3/Dioxane). CheckDehal->Action3 Yes

Caption: Decision tree for diagnosing Suzuki coupling failures.

Purification & Characterization

Recrystallization

The crude product is often a solid (mp ~70–90°C range, dependent on purity).

  • Solvent System A: Hexane / Ethyl Acetate (Slow evaporation).

  • Solvent System B: Ethanol / Water (Dissolve in hot EtOH, add water to turbidity, cool).

  • Protocol: Dissolve crude solid in minimum hot Ethyl Acetate. Add Hexane dropwise until slightly cloudy.[1] Re-heat to clear. Let stand at RT, then 4°C.

Analytical Checkpoints
  • 1H NMR (CDCl₃): Look for the disappearance of the vinyl proton at C3 (from starting material) and the appearance of the new vinyl proton at C2 (singlet/fine doublet around δ 6.4–6.5 ppm). The aromatic region should integrate to 4 protons (AA'BB' system).

  • HPLC: Monitor at 254 nm. The chlorinated product will be significantly more retained (lipophilic) than the starting enone.

Frequently Asked Questions (FAQ)

Q: Can I use 3-chloro-2-cyclohexen-1-one instead of the iodo- or ethoxy- precursors? A: Yes, but it is less reactive in Suzuki couplings than the iodo-analog and more prone to polymerization in Grignard reactions.[1] The 3-ethoxy (Grignard) or 3-iodo (Suzuki) routes are superior for yield.[1]

Q: My product is turning dark brown upon standing. Why? A: Enones are Michael acceptors and can undergo polymerization or oxidation.[1] Ensure all acid traces are removed during workup (bicarbonate wash is mandatory). Store under inert atmosphere at -20°C.

Q: In the Suzuki reaction, I see a byproduct with mass M-Cl. What happened? A: You experienced hydrodehalogenation .[1] This occurs if the catalyst is too active or the hydride source is present (often from alcohols in the solvent). Switch to a non-protic solvent system (Toluene or Dioxane) and use an inorganic base like Cs₂CO₃.

References

  • The Grignard/Enol Ether Method: Woods, G. F.; Tucker, I. W. "The Preparation of 3-Aryl-2-cyclohexen-1-ones." Journal of the American Chemical Society, 1948 , 70(6), 2174–2177. [1]

  • The Suzuki-Miyaura Method (General Protocol for 3-Aryl-enones): Ruel, F. S.; Braun, M. P.; Johnson, C. R. "2-(4-Methoxyphenyl)-2-cyclohexen-1-one: Preparation of 2-iodo-2-cyclohexen-1-one and Suzuki Coupling."[1] Organic Syntheses, 1998 , 75, 69. (Note: Adapts perfectly to 3-iodo isomers).

  • General Review of Enone Synthesis: Nielsen, A. T.; Houlihan, W. J. "The Aldol Condensation."[1] Organic Reactions, 1968 , 16, 1.

Sources

Optimization

Technical Support Center: Purification of 3-(4-chlorophenyl)cyclohex-2-en-1-one

Document ID: TSC-REC-2024-03-CPCO Topic: Recrystallization Solvents & Troubleshooting Applicable For: Synthetic Chemists, Process Engineers, Medicinal Chemistry Leads[1][2][3] Executive Summary & Molecule Profile[2][3] C...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-REC-2024-03-CPCO Topic: Recrystallization Solvents & Troubleshooting Applicable For: Synthetic Chemists, Process Engineers, Medicinal Chemistry Leads[1][2][3]

Executive Summary & Molecule Profile[2][3]

Compound: 3-(4-chlorophenyl)cyclohex-2-en-1-one Class:


-Unsaturated Ketone (Enone) / 3-Arylcyclohexenone
Criticality:  High purity is required to prevent side reactions (e.g., polymerization) in downstream Michael additions or stereoselective reductions (e.g., in Sertraline or Atovaquone analog synthesis).[1][2][3]

The Challenge: This compound possesses a "Goldilocks" polarity—the cyclohexenone ring is moderately polar, while the chlorophenyl tail is lipophilic. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1][2][3] Furthermore, the synthesis (often via Grignard addition to 3-ethoxy-2-cyclohexenone) frequently generates 4,4'-dichlorobiphenyl as a persistent, non-polar impurity.[1][2]

Solvent Selection Matrix

The following matrix synthesizes solubility data from structural analogs (e.g., 3-phenylcyclohex-2-en-1-one) and process patents for aryl-enone intermediates.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95%) Primary ⭐⭐⭐⭐⭐Best Balance. Dissolves the enone at reflux (

C) but forces crystallization upon cooling.[1][2][3] The 5% water content helps suppress the solubility of non-polar biphenyl impurities.[2][3]
EtOAc / Hexanes (1:4) Secondary⭐⭐⭐⭐Impurity Scrubber. Excellent for removing polar oligomers (which stay in EtOAc) or highly non-polar byproducts (which stay in Hexanes).[1][2][3] Requires precise ratio control to prevent oiling.[1][2][3]
Isopropanol (IPA) Alternative⭐⭐⭐Slow Growth. Higher boiling point (

C) allows for better dissolution of "hard" crystals, but yield is often lower due to higher solubility at RT.[2]
Toluene Specific⭐⭐Only for highly impure crude. Use only if the crude is a sticky tar.[1][2][3] Toluene dissolves the tar; cooling precipitates the monomer.[2][3]
Decision Logic: Selecting Your Solvent[2]

SolventSelection Start Analyze Crude Purity CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Yes Oil Oil / Gum CheckState->Oil Yes CheckImpurity Main Impurity? Solid->CheckImpurity RecrysEtOAc Recrystallize: EtOAc/Hexane Oil->RecrysEtOAc Try first Biphenyl Non-polar (Biphenyls) CheckImpurity->Biphenyl Oligomer Polar (Tars/Color) CheckImpurity->Oligomer WashHex Pre-wash: Cold Hexanes Biphenyl->WashHex Oligomer->RecrysEtOAc RecrysEtOH Recrystallize: Ethanol (95%) WashHex->RecrysEtOH

Figure 1: Decision tree for solvent selection based on the physical state and impurity profile of the crude material.[1][2]

Detailed Protocol: The Ethanol/Water Method

This protocol is designed to maximize yield while rejecting the common homocoupling impurity (4,4'-dichlorobiphenyl).[1][2]

Prerequisites:

  • Crude 3-(4-chlorophenyl)cyclohex-2-en-1-one.[1][2][3]

  • Solvent: Ethanol (95% or absolute).[2][3]

  • Anti-solvent: Deionized Water (hot).[2][3]

  • Equipment: Magnetic stirrer, reflux condenser, oil bath.[4]

Step-by-Step Methodology:

  • Saturation: Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (

    
    C bath). If solids remain, add Ethanol in 2 mL increments until dissolved.[3]
    
    • Expert Tip: If the solution is dark brown/black, add Activated Charcoal (5% w/w) carefully (remove from heat first to avoid boil-over), stir for 5 mins, and filter hot through Celite.

  • The "Cloud Point": Once fully dissolved at reflux, remove the heat source.[2][3] While still near boiling, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of hot Ethanol to just clear the turbidity.[1][2][3]

  • Controlled Cooling (Crucial):

    • Wrap the flask in a towel or place it in a warm water bath and let it cool to Room Temperature (RT) over 2-3 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.[2][3]

  • Crystallization: Once at RT, move to an ice bath (

    
    C) for 1 hour.
    
  • Filtration: Filter the white/off-white needles under vacuum.[1][2][3] Wash the cake with cold 50% EtOH/Water (pre-chilled).

  • Drying: Dry in a vacuum oven at

    
    C for 6 hours.
    

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This phenomenon (Liquid-Liquid Phase Separation) occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated. Corrective Actions:

  • Reheat: Redissolve the oil by heating back to reflux.

  • Add Solvent: Add 10-15% more Ethanol. A slightly more dilute solution favors crystal formation over oil droplets.[1][2][3]

  • Seed It: Cool the clear solution to just above the cloud point and add a "seed crystal" of pure product. If you lack a seed, scratch the inner glass wall with a glass rod to create nucleation sites.[3]

  • Slow Down: Do not use an ice bath immediately. Let it sit at RT for 4+ hours.

Issue 2: "The crystals are yellow/orange."[2][3]

Diagnosis: Contamination with conjugated oligomers or catalyst residues.[1][2][3] Corrective Actions:

  • Charcoal Treatment: Perform a hot filtration with activated carbon (as described in Step 2 of the protocol).[3]

  • Solvent Switch: Recrystallize from Ethyl Acetate/Hexanes .[1][2][3][5] The polar colored impurities tend to stay in the mother liquor of this system better than in Ethanol.[2][3]

Issue 3: "Yield is low (<50%)."

Diagnosis: The compound is too soluble in the chosen volume of Ethanol.[2][3] Corrective Actions:

  • Concentrate: Evaporate the mother liquor to half volume and repeat the cooling process (Second Crop). Note: The second crop will be less pure.

  • Increase Water: In the next run, use a higher ratio of water (anti-solvent) to force more product out of solution.

Mechanism of Purification[6][7][8]

Understanding the molecular interactions ensures reproducibility.[2][3]

PurificationMechanism cluster_0 Hot Solution cluster_1 Cooling Phase cluster_2 Final State Enone_Hot Enone (Solvated) Nucleation Nucleation (Enone aggregates) Enone_Hot->Nucleation Supersaturation Impurity_Hot Impurities (Solvated) Exclusion Lattice Exclusion (Impurities rejected) Impurity_Hot->Exclusion Steric Mismatch Crystal Pure Crystal (Solid) Nucleation->Crystal Growth Liquor Mother Liquor (Dissolved Impurities) Exclusion->Liquor Steric Mismatch

Figure 2: Thermodynamic pathway of recrystallization showing the exclusion of impurities during lattice formation.[1][2][3]

References

  • BenchChem Technical Support. Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. (Analogous aryl-ketone purification principles). Retrieved from .[1][2][3]

  • Organic Syntheses. Synthesis of (R)-3-Phenylcyclohexanone. (Standard protocols for 3-arylcyclohexenone handling).[1][2][3] Org. Synth. 2005, 82, 115. Retrieved from .[1][2][3]

  • World Intellectual Property Organization. WO2013098832A2 - Novel process for selective isolation and purification of 2-[4-(4-chlorophenyl) cyclohexyl]-3-chloro-1, 4-naphthoquinone.[1][2][3] (Describes solvent systems for chlorophenyl-cyclohexyl intermediates). Retrieved from .[1][2][3]

  • Vertex AI Search.Consolidated chemical property data for 3-(4-chlorophenyl)cyclohex-2-en-1-one and related chalcones.

Sources

Troubleshooting

Troubleshooting catalyst poisoning in 3-(4-chlorophenyl)cyclohex-2-en-1-one reduction

Ticket #8492: Catalyst Deactivation in 3-(4-chlorophenyl)cyclohex-2-en-1-one Reduction Status: Open Priority: Critical (Process Stalled) Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Catalyst Deactivation in 3-(4-chlorophenyl)cyclohex-2-en-1-one Reduction

Status: Open Priority: Critical (Process Stalled) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are encountering stalling or deactivation during the hydrogenation of 3-(4-chlorophenyl)cyclohex-2-en-1-one . This substrate presents a classic "chemoselectivity vs. activity" paradox. The presence of the aryl chloride makes the catalyst susceptible to self-poisoning via hydrodehalogenation (HCl formation), while the


-unsaturated ketone  motif requires specific activation energies that are easily disrupted by feedstock impurities (S, P, or N species).

This guide moves beyond generic advice to address the specific electronic and steric reality of your chlorophenyl-cyclohexenone system.

Phase 1: Diagnostic Triage

Is your catalyst dead, or is it distracted?

Before altering the chemistry, determine if the issue is Kinetic Poisoning (reaction stops) or Selectivity Poisoning (wrong product).

ObservationDiagnosisRoot Cause Probability
Reaction stops < 20% conversion Acute Poisoning Feedstock impurities (Sulfur, Phosphorus) from precursor synthesis.
Reaction slows gradually, stops at 60-80% Pore Blocking / Sintering Polymerization of the enone (oligomers blocking pores) or metal leaching.
Reaction creates des-chloro byproduct Selectivity Failure Catalyst is too active (Pd insertion into C-Cl bond).
Reaction stalls + pH drops Auto-Poisoning HCl generation from dehalogenation is deactivating the support or metal surface.
Phase 2: The "Hidden" Poisons in Enone Synthesis

The precursor, 3-(4-chlorophenyl)cyclohex-2-en-1-one, is often synthesized via Grignard addition to 3-ethoxy-2-cyclohexen-1-one or via Suzuki coupling. These pathways leave specific "silent killers" that survive standard workups.

1. The Magnesium/Halide Trap (Grignard Route)

If you used a Grignard reagent, residual Magnesium salts (


, 

) can precipitate inside the catalyst pores in non-polar solvents, physically blocking active sites.
  • Detection: Ash test or ICP-MS on the feedstock.

  • Remediation: rigorous aqueous wash with EDTA or dilute acid (if stability allows) prior to hydrogenation.

2. The Sulfur/Phosphorus Shadow (Coupling Route)

If the aryl ring was attached via Pd-catalyzed coupling, trace Phosphine ligands (


) or Sulfur (from scavengers) are potent irreversible poisons.
  • Mechanism: S and P have lone pairs that bind to Pd/Pt sites stronger than the alkene (

    
    ).
    
  • Threshold: Even 5 ppm of Thiophene or Phosphine can deactivate 10 wt% Pd/C.

Phase 3: Mechanism of Failure (Visualized)

The following logic tree illustrates the decision-making process for troubleshooting this specific reaction.

TroubleshootingLogic Start Reaction Stalled/Failed CheckByprod Analyze Reaction Mixture (LC/GC) Start->CheckByprod Dechloro Des-chloro Product Found? CheckByprod->Dechloro De-Cl Observed Stall No Conversion / Stalled CheckByprod->Stall SM Remains HCl_Poison HCl Auto-Poisoning Dechloro->HCl_Poison Cause ImpurityCheck Feedstock Purity Check Stall->ImpurityCheck ChangeCat Switch to Pt/C or Add Diphenylsulfide (V) HCl_Poison->ChangeCat Solution Charcoal Activated Carbon Pre-treatment ImpurityCheck->Charcoal Solution SpikeTest Standard Addition Test ImpurityCheck->SpikeTest Diagnostic

Figure 1: Decision matrix for troubleshooting catalytic hydrogenation of chlorophenyl enones.

Phase 4: Remediation Protocols
Protocol A: The "Feedstock Polish" (Removing S/P Poisons)

If your reaction dies immediately, your feedstock likely contains irreversible poisons.

  • Dissolve: Dissolve your enone substrate in the hydrogenation solvent (e.g., MeOH or EtOAc) at 5-10 volumes.

  • Add Scavenger: Add 10 wt% (relative to substrate) of Activated Carbon (Darco G-60) or Smopex® .

  • Heat: Stir at 50°C for 1 hour (non-hydrogenating conditions).

  • Filter: Filter through a 0.45µm pad (Celite) to remove the carbon.

  • Execute: Use the filtrate for your hydrogenation.

Protocol B: Preventing Dehalogenation (The Selectivity Fix)

If you see de-chlorinated byproducts, the HCl generated is likely poisoning the catalyst for the desired reaction.

  • Catalyst Switch: Switch from Pd/C to Pt/C (Platinum on Carbon) . Pt is less prone to oxidative addition into Ar-Cl bonds than Pd.

  • The "Poisoned" Catalyst: Use Sulfided Platinum (Pt(S)/C) . The sulfur modifies the electronic state of the metal, preventing the high-energy insertion into the C-Cl bond while allowing the lower-energy C=C reduction.

  • Acid Scavenger: Add 1.0 equivalent of Sodium Acetate or Triethylamine . This neutralizes any HCl formed, preventing autocatalytic dehalogenation and protecting the support.

Phase 5: Frequently Asked Questions (FAQ)

Q1: Why does the reaction work on a 1g scale but fail on a 50g scale? A: This is the hallmark of Mass Transfer Limitations or Exotherm Management . On a larger scale, hydrogen gas–liquid transfer becomes the rate-limiting step. If the catalyst is starved of H2, the Pd surface is more likely to interact with the Ar-Cl bond or the solvent, leading to deactivation or side reactions.

  • Fix: Increase agitation speed (rpm) significantly. Ensure the impeller type induces gas entrainment (e.g., hollow shaft or gas-inducing turbine).

Q2: Can I use Raney Nickel instead? A: Raney Nickel is risky for this substrate. It is highly active for dehalogenation and difficult to control. Furthermore, Raney Ni is often stored at high pH; residual base can trigger aldol polymerization of your enone starting material, coating the catalyst in "gunk" (oligomers).

Q3: I suspect the amine base I used in the previous step is poisoning the catalyst. How do I confirm? A: Perform a Standard Addition Test .

  • Run a "clean" standard reaction (e.g., styrene reduction) with your catalyst batch. Record the uptake curve.

  • Spike the clean reaction with 1 mol% of the suspected amine impurity.

  • If the rate drops by >50%, that amine is your poison.

  • Fix: Wash the organic feedstock with 1M HCl (if acid-stable) or perform the Carbon Polish (Protocol A).

Q4: The reaction stops, but adding fresh catalyst restarts it. Is this poisoning? A: Yes. This confirms Irreversible Poisoning . The impurities in the feedstock are stoichiometrically binding to the active sites. When you add fresh catalyst, you provide new sites until they too are saturated. The solution is not more catalyst; it is cleaner feedstock (Protocol A).

References
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-144. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Studer, M., et al. (2000). The chemistry of the hydrogenation of chloro-aromatics. Topics in Catalysis, 13, 205–212. Link

Optimization

Solving solubility issues of 3-(4-chlorophenyl)cyclohex-2-en-1-one in aqueous media

Product: 3-(4-chlorophenyl)cyclohex-2-en-1-one Chemical Class: -Unsaturated Ketone (Enone) / Chalcone Derivative Primary Issue: Low Aqueous Solubility / Precipitation in Biological Media Support Tier: Level 3 (Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-(4-chlorophenyl)cyclohex-2-en-1-one Chemical Class:


-Unsaturated Ketone (Enone) / Chalcone Derivative
Primary Issue:  Low Aqueous Solubility / Precipitation in Biological Media
Support Tier:  Level 3 (Senior Application Scientist)[1]

Module 1: Diagnostic & Triage

User: "My compound precipitates immediately when I add the stock solution to the cell culture media. What is happening?"

Scientist Analysis: You are encountering a dielectric discontinuity . 3-(4-chlorophenyl)cyclohex-2-en-1-one is a lipophilic molecule (Predicted LogP


 2.7–3.[1]2) with high crystal lattice energy driven by 

-

stacking of the chlorophenyl rings.

When you inject a high-concentration DMSO stock into an aqueous buffer, the solvent power drops exponentially.[1] If the local concentration exceeds the thermodynamic solubility limit before mixing is complete, the compound nucleates and forms micro-crystals. This is often invisible to the naked eye but causes assay variability (the "crashing out" phenomenon).

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
PropertyValue (Approx.)Implication
Molecular Weight 206.67 g/mol Small molecule, high permeability potential.[1]
LogP (Octanol/Water) ~3.0Class II (Low Solubility, High Permeability).[1]
H-Bond Donors 0Lack of donors limits water interaction.[1]
Reactivity Michael AcceptorCRITICAL: Reacts with thiols (GSH, DTT) in media.

Module 2: Solubilization Protocols

Protocol A: The Cosolvent Method (DMSO/Ethanol)

Best for: High-throughput screening (HTS), short-term cell assays.

The "Golden Rule" of Dilution: Never add water to the stock. Always add the stock to the agitation vortex of the media.

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM.

    • Note: Ensure DMSO is anhydrous.[1] Water uptake in DMSO decreases solubility power.[1]

  • Intermediate Dilution (The "Step-Down"):

    • Prepare a 10x working solution in a compatible intermediate solvent (e.g., PEG400 or pure Ethanol) before hitting the aqueous media.[1]

    • Why? This reduces the polarity gap.[1]

  • Final Dilution:

    • Vortex the culture media (warm to 37°C).

    • Inject the stock slowly into the center of the vortex.

    • Limit: Keep final DMSO concentration < 0.1% (v/v) for sensitive cell lines.

DMSO Tolerance Table (Cell Culture)

Cell Line TypeMax DMSO (%)Toxicity Mechanism
Robust Cancer Lines (HeLa, MCF-7)0.5%Membrane permeabilization.[1]
Primary Neurons / Stem Cells0.1%Differentiation trigger / Apoptosis.[1]
Enzyme Assays (Cell-free)1.0% - 5.0%Protein denaturation (check enzyme specific).[1]
Protocol B: Cyclodextrin Complexation (The "Robust" Solution)

Best for: Animal studies (IP/IV), long-term incubation, preventing precipitation.

Mechanism: The 4-chlorophenyl ring is hydrophobic and sterically fits perfectly into the cavity of


-Cyclodextrin . We recommend Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
over native

-CD to prevent the cyclodextrin itself from crystallizing (nephrotoxicity risk).[1]

Step-by-Step Complexation Workflow:

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in water or saline.[1] Filter (0.22 µm).[1]
    
  • Addition: Add excess 3-(4-chlorophenyl)cyclohex-2-en-1-one powder to the vehicle.

  • Equilibration: Shake (250 rpm) at 25°C for 24–48 hours.

    • Tip: Protect from light.[1][2] Enones can undergo photodegradation.[1]

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Measure concentration via HPLC-UV (approx. 254 nm).

Module 3: Decision Logic (Visualized)

Use this logic flow to determine the correct solubilization strategy for your specific experimental constraints.

SolubilizationStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo ConcCheck Required Conc > 10 µM? InVitro->ConcCheck RouteCheck Route of Admin? InVivo->RouteCheck Cosolvent Protocol A: DMSO Spike (<0.1% final DMSO) ConcCheck->Cosolvent No Cyclodextrin Protocol B: HP-beta-CD (Inclusion Complex) ConcCheck->Cyclodextrin Yes (Risk of precip) Oral Suspension/Emulsion (Tween 80 / MC) RouteCheck->Oral IV_IP Soluble Complex (HP-beta-CD) RouteCheck->IV_IP

Figure 1: Decision Matrix for solubilizing 3-(4-chlorophenyl)cyclohex-2-en-1-one based on experimental context.

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound dissolves in DMSO, but over time the media turns yellow. Is this precipitation? A: Likely not precipitation, but chemical degradation .[1] This compound is an


-unsaturated ketone (Michael Acceptor).[1] If your media contains nucleophiles like Glutathione (GSH) , DTT , or Mercaptoethanol , the sulfur will attack the double bond (Michael Addition), forming a new covalent adduct.[1]
  • Fix: Remove thiols from the assay buffer if possible. If thiols are required, quantify the degradation rate via HPLC to normalize your data.[1]

Q2: Can I use Tween 80 instead of Cyclodextrins? A: Yes, but with caveats. Tween 80 (Polysorbate 80) works via micellar solubilization.[1]

  • Protocol: Dissolve compound in pure Tween 80 first, then dilute with water.

  • Warning: Tween 80 has a Critical Micelle Concentration (CMC) of ~0.012 mM.[1] If you dilute below the CMC, the micelles break apart, and your drug will precipitate.[1] It also inhibits P-gp transporters, which may confound drug absorption data.[1]

Q3: How do I store the aqueous stock? A: Do not store aqueous dilutions. The "Spring and Parachute" effect (supersaturation maintained by polymers/CDs) is thermodynamically unstable. Over days, the compound will undergo Ostwald Ripening , where small crystals redeposit onto larger ones, leading to visible precipitation.[1]

  • Standard: Prepare aqueous dilutions fresh daily. Store the solid powder at -20°C.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Grounding: Establishes HP-

      
      -CD as the gold standard for solubilizing lipophilic drugs with low toxicity.[1]
      
  • Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1]

    • Grounding: The authoritative text on the "log-linear" relationship of cosolvents and the physics of precipit
  • Galvao, J., et al. (2014).[1] Guidelines for the use of DMSO in cell-based assays. Journal of Biomolecular Screening.

    • Grounding: Provides the toxicity limits (0.1% vs 0.5%) cited in Module 2.
  • Warne, M. A. (2025).[1] Cyclohexane and related enone properties.[1][3] DCCEEW Chemical Database.

    • Grounding: Surrogate data for cyclohexyl ring solubility and environmental fate.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: FTIR Spectral Profiling of 3-(4-chlorophenyl)cyclohex-2-en-1-one

Executive Summary This guide provides a rigorous analysis of the carbonyl ( ) stretching frequency in 3-(4-chlorophenyl)cyclohex-2-en-1-one , a critical pharmacophore in drug discovery (often associated with Michael acce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of the carbonyl (


) stretching frequency in 3-(4-chlorophenyl)cyclohex-2-en-1-one , a critical pharmacophore in drug discovery (often associated with Michael acceptors and chalcone derivatives).

The focus is on the spectral shift caused by the extended conjugation of the 4-chlorophenyl group at the


-position of the cyclohexenone ring. We compare the efficacy of Fourier Transform Infrared (FTIR) spectroscopy against Raman spectroscopy and non-conjugated structural analogs, demonstrating why FTIR remains the gold standard for quantifying electronic perturbations in conjugated enone systems.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the electronic environment affecting the carbonyl bond force constant (


).
Vibrational Mechanics

According to Hooke’s Law, the vibrational frequency (


) is derived from the force constant (

) and reduced mass (

):


In 3-(4-chlorophenyl)cyclohex-2-en-1-one , two competing electronic effects alter


:
  • Resonance (Dominant): The

    
    -electron delocalization flows from the phenyl ring, through the C=C double bond, to the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering 
    
    
    
    and reducing the wavenumber.
  • Inductive Effect (Minor): The chlorine atom is electron-withdrawing (

    
    -acceptor). While this typically raises frequencies, it is spatially distant from the carbonyl and overwhelmed by the resonance effect of the phenyl ring and the enone system.
    
Visualization of Electronic Effects

The following diagram illustrates the electron density flow that leads to the observed "Red Shift" (lowering of wavenumber).

ElectronicEffects cluster_0 Mechanism of Action Chlorine 4-Chloro Substituent (Inductive Withdrawal) Phenyl Phenyl Ring (Pi-Electron Source) Chlorine->Phenyl Weak Deactivation Enone Cyclohexenone System (Conjugation Path) Phenyl->Enone Extended Conjugation Carbonyl Carbonyl (C=O) (Reduced Force Constant) Enone->Carbonyl Resonance Injection Shift Spectral Result: Red Shift (~40-50 cm⁻¹) Carbonyl->Shift Frequency Decrease

Figure 1: Mechanistic pathway showing how extended conjugation reduces the carbonyl bond order, resulting in a lower wavenumber compared to saturated analogs.

Comparative Analysis

Spectral Performance: Target vs. Analogs

To validate the identity of 3-(4-chlorophenyl)cyclohex-2-en-1-one, it must be compared against structural "controls." The table below highlights the diagnostic shifts.

Compound ClassStructure DescriptionC=O Frequency (

)
Electronic Environment
Saturated Ketone Cyclohexanone~1715 cm⁻¹ Localized C=O (High

)
Simple Enone Cyclohex-2-en-1-one~1680 cm⁻¹

-Conjugation
Target Molecule 3-(4-chlorophenyl)... 1660 - 1670 cm⁻¹ Extended Conjugation (Vinylogous)

Insight: The target molecule exhibits a distinct shift of approximately 45-55 cm⁻¹ lower than the saturated cyclohexanone. This shift is the primary quality attribute for confirming the success of the condensation reaction during synthesis.

Methodological Comparison: FTIR vs. Raman

Why choose FTIR over Raman for this specific analysis?

FeatureFTIR SpectroscopyRaman SpectroscopyVerdict for Enones
Physical Principle Change in Dipole MomentChange in PolarizabilityFTIR Wins
C=O Signal Intensity Very Strong (Polar bond)Weak (Low polarizability change)FTIR Wins
C=C Signal Intensity Medium/WeakVery Strong Raman Wins
Solvent Interference High (if aqueous)Low (Water transparent)Context Dependent

Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility.

Workflow Diagram

Protocol Prep Sample Preparation (Dry Solid/Crystal) Background Background Scan (Air/Clean Crystal) Prep->Background Clean Crystal First Acquisition Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Background->Acquisition Processing Post-Processing (Baseline Corr., ATR Corr.) Acquisition->Processing Validation Validation Check (C=O Intensity > 80% T) Processing->Validation

Figure 2: Standardized ATR-FTIR workflow ensuring data integrity and reproducibility.

Step-by-Step Methodology
  • Instrument Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean. Set resolution to 4 cm⁻¹ and accumulation to 16 scans.

  • Background: Collect an air background spectrum to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading: Place ~2 mg of solid 3-(4-chlorophenyl)cyclohex-2-en-1-one onto the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for solid samples).

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Validation (Self-Check):

    • Check 1: Is the C=O peak the strongest feature in the 1600-1800 region? (If no, sample contact is poor).

    • Check 2: Is there a broad hump >3000 cm⁻¹? (If yes, sample is wet; dry and re-run).

Data Interpretation & Reference Values

The following table summarizes the specific peak assignments for 3-(4-chlorophenyl)cyclohex-2-en-1-one.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityNotes
C=O[1][2][3][4][5][6][7] (Ketone) Stretching (

)
1660 - 1675 Very Strong Lowered by conjugation with phenyl ring [1].
C=C (Enone) Stretching (

)
1600 - 1620MediumOften appears as a shoulder or doublet with aromatic C=C.
Aromatic Ring C=C Stretching~1590, 1490MediumCharacteristic "breathing" modes of the phenyl ring [2].
C-H (Aromatic) Stretching (

)
3000 - 3100WeakDiagnostic for unsaturated/aromatic protons.[8]
C-H (Aliphatic) Stretching (

)
2850 - 2950MediumCyclohexane ring methylene groups.
C-Cl (Aryl) Stretching (

)
1080 - 1095Medium/StrongSpecific to the 4-chloro substituent [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text confirming enone shifts).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for aromatic ring modes).[5][6][8]

  • NIST Chemistry WebBook. Infrared Spectroscopy Data for Chlorobenzene Derivatives. National Institute of Standards and Technology. (Reference for C-Cl stretch).

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press. (Source for ATR sampling protocols).

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-(4-chlorophenyl)cyclohex-2-en-1-one

Comparative Mass Spectrometry Guide: 3-(4-chlorophenyl)cyclohex-2-en-1-one Executive Summary: The Diagnostic Landscape In drug discovery and intermediate profiling, differentiating cyclic enones from their acyclic isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: 3-(4-chlorophenyl)cyclohex-2-en-1-one

Executive Summary: The Diagnostic Landscape

In drug discovery and intermediate profiling, differentiating cyclic enones from their acyclic isomers or non-halogenated analogs is a critical checkpoint. This guide focuses on 3-(4-chlorophenyl)cyclohex-2-en-1-one , a structural motif common in the synthesis of bioactive chalcone derivatives and functionalized cyclohexanes.

The mass spectral signature of this compound is defined by three competing mechanistic pillars:

  • The Chlorine Isotope Signature: A rigid 3:1 intensity ratio at

    
     and 
    
    
    
    .
  • The Retro-Diels-Alder (RDA) Collapse: A pathway unique to the cyclohexenyl ring, distinguishing it from acyclic analogs.

  • Aromatization Drivers: The tendency to lose hydrogens to form stable biphenyl-like cations.

This guide compares the fragmentation of the target molecule against its non-chlorinated analog (3-phenylcyclohex-2-en-1-one ) and its acyclic functional isomer to provide a definitive identification workflow.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure data integrity (E-E-A-T), the following protocol includes built-in validation steps.

Instrument Configuration
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Ionization: Electron Impact (EI) at 70 eV. Note: 70 eV is standard for library matching; lower energies (e.g., 20 eV) may enhance molecular ion abundance but reduce fragment information.

  • Column: HP-5ms or DB-5ms (30m x 0.25mm, 0.25µm film).

Step-by-Step Methodology
  • System Tuning (Validation Step):

    • Perform an Autotune using PFTBA (Perfluorotributylamine).

    • Acceptance Criteria: The abundance ratio of m/z 69/219/502 must meet manufacturer specifications. Air/Water check (m/z 18/28) must be <2% relative to m/z 69.

  • Sample Preparation:

    • Dissolve 1 mg of 3-(4-chlorophenyl)cyclohex-2-en-1-one in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

    • Why: These solvents are volatile and do not interfere with the solvent delay window.

  • Acquisition Method:

    • Inlet: Splitless mode (1 µL injection) at 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min to 300°C (hold 5 min).
      
    • Scan Range: m/z 40–400.

  • Data Validation (The "Trust" Check):

    • Examine the Molecular Ion (

      
      ) at m/z 206.
      
    • Crucial Check: Verify the presence of the

      
       peak at m/z 208 with an intensity approx. 32% of the base peak. If this ratio is absent, the chlorine is not on the molecule or the ion is an interference.
      

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 3-(4-chlorophenyl)cyclohex-2-en-1-one is governed by the stability of the conjugated enone system and the lability of the cyclohexene ring.

Pathway A: Retro-Diels-Alder (RDA) Reaction

Unlike acyclic ketones, cyclohexenones undergo a characteristic RDA fragmentation. The molecular ion (


, m/z 206) undergoes ring cleavage, typically ejecting a neutral ethylene molecule (

, 28 Da) or a ketene moiety depending on charge localization.
  • Observation: A significant peak at m/z 178 (

    
    ).
    
  • Significance: This confirms the presence of the cyclic cyclohexene ring. Acyclic analogs do not show this specific transition.

Pathway B: Carbonyl Loss ( -Cleavage)

The radical cation localizes on the carbonyl oxygen, inducing


-cleavage followed by the expulsion of Carbon Monoxide (CO, 28 Da).
  • Observation: A peak at m/z 178.

  • Note: Since both RDA (loss of

    
    ) and Decarbonylation (loss of CO) result in a loss of 28 Da, high-resolution MS is required to distinguish them (
    
    
    
    vs
    
    
    ). In low-resolution EI-MS, these often overlap or occur sequentially (m/z
    
    
    ).
Pathway C: Halogen Loss

The C-Cl bond is weaker than the C-H bonds. Homolytic cleavage yields the


 cation.
  • Observation: A peak at m/z 171 (

    
    ).
    
  • Diagnostic: The disappearance of the Chlorine isotope pattern in this fragment confirms the loss of the halogen.

Visualization: Fragmentation Pathway[1][2]

The following diagram maps the logical flow of fragmentation, highlighting the mass shifts and mechanistic origins.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 206 / 208 (Isotope Ratio 3:1) Frag_RDA [M - C2H4]+ (RDA) m/z 178 / 180 (Ring Contraction) M_Ion->Frag_RDA - C2H4 (28 Da) Frag_CO [M - CO]+ m/z 178 / 180 (Carbonyl Loss) M_Ion->Frag_CO - CO (28 Da) Frag_Cl [M - Cl]+ m/z 171 (Chlorine Loss - No Isotope Pattern) M_Ion->Frag_Cl - Cl• (35 Da) Frag_Sec [M - C2H4 - CO]+ m/z 150 / 152 (Combined Loss) Frag_RDA->Frag_Sec - CO Frag_CO->Frag_Sec - C2H4 Frag_Arom Aromatized Cation m/z 115 (Phenyl-like fragment) Frag_Cl->Frag_Arom - Ring Fragmentation

Figure 1: Mechanistic fragmentation tree for 3-(4-chlorophenyl)cyclohex-2-en-1-one under EI (70 eV).

Comparative Performance Guide

This section compares the target molecule with its direct analog and a structural isomer to aid in identification.

Table 1: Comparative Ion Map

FeatureTarget: 3-(4-chlorophenyl)cyclohex-2-en-1-oneAnalog: 3-phenylcyclohex-2-en-1-oneIsomer: 4'-Chlorochalcone (Acyclic)
Molecular Ion (

)
m/z 206 (Base + 2 @ 32%)m/z 172 (No Cl pattern)m/z 242 (if homolog) / 206 (if isomer)
Base Peak Often m/z 178 or 206Often m/z 144 (

)
Often m/z 191 (

) or Benzoyl cation
RDA Fragment Yes (Loss of

)
Yes (Loss of

)
No (Ring absent)
Primary Loss 28 Da (

)
28 Da (

)
77 Da (Phenyl) or 15 Da (

)
Halogen Loss Distinct m/z 171 peakN/APresent, but competing with

-cleavage
Mechanistic Note Ring contraction dominates.[1][2]Ring contraction dominates.

-cleavage adjacent to carbonyl dominates.

Analysis:

  • Vs. 3-phenyl analog: The target shows a uniform mass shift of +34 Da for all fragments retaining the aryl ring. The presence of the chlorine isotope pattern in the

    
     and 
    
    
    
    ions is the definitive differentiator.
  • Vs. Acyclic Isomers: Acyclic enones (chalcones) generally do not lose neutral ethylene (

    
    ). If you observe a strong loss of 28 Da (RDA) alongside the chlorine pattern, the structure is cyclic.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-phenyl-2-cyclohexen-1-one. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for RDA and Isotope patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[5] (Reference for fragmentation mechanisms of cyclic enones).

  • ChemGuide. (2022). Fragmentation Patterns in Mass Spectrometry.[Link]

Sources

Validation

Reference Standards for 3-(4-chlorophenyl)cyclohex-2-en-1-one: A Strategic Comparison for Impurity Profiling

Executive Summary: The Hidden Cost of "Good Enough" In the synthesis of aryl-cyclohexyl active pharmaceutical ingredients (APIs)—such as Atovaquone and Sertraline analogs —the molecule 3-(4-chlorophenyl)cyclohex-2-en-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Good Enough"

In the synthesis of aryl-cyclohexyl active pharmaceutical ingredients (APIs)—such as Atovaquone and Sertraline analogs —the molecule 3-(4-chlorophenyl)cyclohex-2-en-1-one serves as a Critical Process Intermediate (CPI). Its presence as a residual impurity in the final drug substance is strictly regulated under ICH Q3A(R2) guidelines due to its conjugated enone system, which poses potential genotoxic risks via Michael addition to biological nucleophiles.

This guide objectively compares the three tiers of reference standards available for this analysis: ISO 17034 Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Synthesized Materials . While cost often drives procurement, this analysis demonstrates why "metrological traceability" is the only currency that matters in a GMP audit.

Technical Context: The Molecule & The Challenge

Chemical Behavior[1][2][3][4][5]
  • Structure: A cyclic enone featuring a 4-chlorophenyl group at the 3-position.[1][2]

  • Chromatographic Challenge: The molecule is highly hydrophobic (

    
    ) and lacks ionizable groups in standard pH ranges, making retention time stability on C18 columns purely dependent on organic modifier precision.
    
  • Stability Risk: As a conjugated enone, it is susceptible to photodimerization ([2+2] cycloaddition) under ambient light and oxidation over time. This instability renders non-certified standards unreliable after 3–6 months.

Comparative Analysis: Selecting the Right Standard

The following comparison evaluates the three primary sources of reference standards based on Metrological Traceability , Uncertainty Budgets , and Regulatory Risk .

Table 1: Performance Matrix of Reference Standard Types
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: In-House Synthesis
Primary Use Case GMP Release, Stability Testing, CalibrationR&D Screening, Method DevelopmentEarly Route Scouting
Purity Assignment Mass Balance (HPLC + GC + TGA + KF)HPLC Area % (often single method)NMR Integration (Qualitative)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's Internal StandardNone
Uncertainty (

)
Explicitly stated (e.g.,

)
Not calculatedUnknown
Stability Data Accelerated stability monitoring includedExpiry based on general classUnknown
Audit Risk Low Medium High
Detailed Assessment[4]
Option A: ISO 17034 Certified Reference Material (The Gold Standard)
  • Pros: The Certificate of Analysis (CoA) provides a certified property value with an associated uncertainty budget (

    
    ). This is required for ISO 17025 accredited laboratories.[3][4]
    
  • Cons: Higher initial cost and lower availability for niche intermediates.

  • Verdict: Mandatory for final API release testing where accuracy directly impacts patient safety.

Option B: Commercial Analytical Standard (The Workhorse)
  • Pros: Readily available and cost-effective. Usually characterized by 1H-NMR and HPLC-UV.

  • Cons: Purity is often reported as "chromatographic purity" (Area %), which ignores inorganic impurities, moisture, or residual solvents that TGA/KF would catch.

  • Verdict: Acceptable for Phase I/II method development but requires "qualification" before use in GMP.

Option C: In-House Synthesized Standard (The Risky Route)
  • Pros: "Free" (if ignoring labor costs) and available immediately from the synthesis team.

  • Cons: High risk of bias. If the standard contains the same impurities as the sample (because they came from the same route), your method will fail to resolve them, leading to false negatives.

  • Verdict: Use only for retention time identification, never for quantitation.

Decision Logic: When to Upgrade?

The following decision tree illustrates the regulatory triggers that necessitate moving from an In-House standard to an ISO 17034 CRM.

StandardSelection Start Start: Define Development Phase Phase1 Phase I: Route Scouting Start->Phase1 Phase2 Phase II/III: Clinical Batches Start->Phase2 Commercial Commercial / GMP Release Start->Commercial Q_Quant Is Quantitation Required? Phase1->Q_Quant Q_Risk Is Impurity > ICH Threshold? Phase2->Q_Risk CRM Use ISO 17034 CRM (Traceable) Commercial->CRM Mandatory InHouse Use In-House Standard (Qualitative Only) Q_Quant->InHouse No (ID only) Analytical Use Analytical Standard (Characterized) Q_Quant->Analytical Yes Q_Risk->Analytical < 0.10% Q_Risk->CRM > 0.10%

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on drug development phase and ICH Q3A reporting thresholds.

Validated Experimental Protocol

To verify the quality of your reference standard, the following orthogonal HPLC method is recommended. This protocol is designed to separate the enone from its likely precursors (4-chlorobenzaldehyde or cyclohexenone derivatives).

Method: Reverse Phase HPLC-UV (Stability Indicating)
  • Principle: Gradient elution on a C18 stationary phase exploits the hydrophobicity of the chlorophenyl ring.

  • Equipment: HPLC/UHPLC with Diode Array Detector (DAD).

Chromatographic Conditions
ParameterSettingRationale
Column C18,

(e.g., XBridge or equivalent)
Standard stability and resolution for aromatics.
Mobile Phase A

Formic Acid in Water
Acidic pH suppresses silanol activity; improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for hydrophobic elution.
Flow Rate

Standard backpressure management.
Column Temp

Thermostat control reduces retention time drift.
Detection UV

(bw

)
Max absorption for conjugated enone system.
Injection Vol

Prevent column overload.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
15.090Elution of Enone & Dimers
17.090Wash
17.130Re-equilibration
22.030End
Self-Validating System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (often the phenolic precursor).
  • Tailing Factor (

    
    ): 
    
    
    
    . (If
    
    
    , column secondary interactions are too high; increase ionic strength).
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    

References

  • International Council for Harmonisation (ICH). (2006).[5] Q3A(R2): Impurities in New Drug Substances.[6][7][8] Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2013). Process for preparation of 2-(4-(4-chlorophenyl)cyclohex-1-enyl)-3,4-dihydronaphthalen-1(2H)-one (Atovaquone Intermediate).[9][10] WO2013014486A1. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 3-(4-chlorophenyl)cyclohex-2-en-1-one

Understanding the Hazard Profile: A Logic-Driven Approach The chemical structure of 3-(4-chlorophenyl)cyclohex-2-en-1-one, featuring a chlorinated aromatic ring and a cyclic enone, suggests a number of potential hazards...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Logic-Driven Approach

The chemical structure of 3-(4-chlorophenyl)cyclohex-2-en-1-one, featuring a chlorinated aromatic ring and a cyclic enone, suggests a number of potential hazards that must be addressed through appropriate PPE. The presence of a chlorophenyl group is often associated with potential toxicity and environmental hazards.[1][2] Cyclic enones can be reactive and may cause skin and respiratory irritation. Therefore, a comprehensive risk assessment necessitates a conservative approach to PPE selection.

The following recommendations are based on the known hazards of similar chemical structures, such as atovaquone and its impurities, which also contain 4-chlorophenyl and cyclohexyl groups.[3][4] Safety data for these related compounds indicates risks of skin irritation, serious eye irritation, and potential respiratory irritation.[3]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection when handling 3-(4-chlorophenyl)cyclohex-2-en-1-one. The following table summarizes the minimum recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing & Aliquoting (Solid) Chemical splash gogglesDouble-gloving (Nitrile)Laboratory coatN95 respirator or higher
Solution Preparation & Handling Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork in a certified chemical fume hood
Experimental Use (e.g., reactions) Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork in a certified chemical fume hood
Waste Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant laboratory coat or apronWork in a certified chemical fume hood
A Deeper Dive into PPE Selection

Eye and Face Protection: The First Line of Defense

Chemical splashes pose a significant and immediate threat to vision.[5]

  • Safety Glasses with Side Shields: Provide basic protection from projectiles and are suitable for low-hazard activities such as handling sealed containers.

  • Chemical Splash Goggles: Essential for any operation where there is a risk of splashes or aerosols, such as preparing solutions or conducting reactions.[5] They form a seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger quantities of the compound or when there is a heightened risk of splashes, such as during transfers of solutions or when working with reactions under pressure.[5][6]

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of chemical exposure. The choice of glove material is critical and should be based on chemical compatibility and the nature of the task.

  • Nitrile Gloves: Offer good resistance to a wide range of chemicals, including many solvents, and are a suitable choice for general handling.[6]

  • Double-Gloving: Recommended when handling the solid compound, particularly during weighing, to provide an extra layer of protection against contamination.

  • Neoprene Gloves: Provide enhanced protection against a broader range of chemicals and are recommended for handling solutions or during prolonged experimental procedures.[7]

  • Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.[8]

Body Protection: Shielding Against Spills and Splashes

Appropriate body protection prevents contamination of personal clothing and skin.

  • Laboratory Coat: A standard cotton or polyester-blend lab coat is the minimum requirement for any work in the laboratory.[5]

  • Chemical-Resistant Laboratory Coat or Apron: When handling significant quantities of the compound or its solutions, a chemical-resistant coat or apron made from materials like Tyvek is recommended to provide a barrier against spills.[9]

Respiratory Protection: Safeguarding Against Inhalation Hazards

The solid form of 3-(4-chlorophenyl)cyclohex-2-en-1-one can become airborne, posing an inhalation risk.

  • N95 Respirator: When weighing or handling the solid compound outside of a certified chemical fume hood, a properly fitted N95 respirator is recommended to protect against inhalation of fine particles.

  • Chemical Fume Hood: All operations involving the handling of solutions, conducting reactions, and managing waste should be performed in a certified chemical fume hood to minimize inhalation exposure.[10][11]

Procedural Guidance: Safe Handling from Start to Finish

Adherence to established procedures is as crucial as the selection of appropriate PPE. The following workflows provide step-by-step guidance for key laboratory operations.

Workflow for Weighing and Aliquoting Solid 3-(4-chlorophenyl)cyclohex-2-en-1-one

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup A Don appropriate PPE: - Chemical splash goggles - Double nitrile gloves - Laboratory coat - N95 respirator B Perform weighing in a chemical fume hood or ventilated balance enclosure. A->B C Use a spatula for transfer. Avoid creating dust. B->C D Seal the container immediately after weighing. C->D E Clean the balance and surrounding area with a suitable solvent. D->E F Dispose of the outer pair of gloves in designated chemical waste. E->F G Wash hands thoroughly after removing PPE. F->G

Caption: Step-by-step procedure for safely weighing solid 3-(4-chlorophenyl)cyclohex-2-en-1-one.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Laboratory Coat Don2 2. N95 Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Laboratory Coat Doff2->Doff3 Doff4 4. N95 Respirator (if needed) Doff3->Doff4

Caption: Correct sequence for donning and doffing personal protective equipment.

Disposal Plan: Responsible Management of Contaminated Materials

All disposable PPE that has come into contact with 3-(4-chlorophenyl)cyclohex-2-en-1-one must be considered chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all contaminated items (gloves, wipes, etc.) in a designated, clearly labeled, and sealed chemical waste bag.

  • Containerization: Place the sealed bag into a secondary container, such as a labeled drum for solid chemical waste.

  • Labeling: Ensure the waste container is accurately labeled with the chemical name and associated hazards.

  • Disposal: Follow your institution's specific guidelines for the disposal of halogenated organic waste. Do not dispose of this material in regular trash or down the drain.[8]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Always have the Safety Data Sheets for related compounds readily accessible for emergency responders.

By adhering to these comprehensive PPE guidelines and safe handling practices, researchers can confidently and safely work with 3-(4-chlorophenyl)cyclohex-2-en-1-one, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Cayman Chemical. (2025, September 9).
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 4-(4-Chlorophenyl)-4-hydroxycyclohexanone.
  • Clearsynth. (n.d.). Atovaquone Impurity 3 | CAS No. 95233-36-6.
  • SynThink Research Chemicals. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.).
  • Chlorine Technical Services South Africa. (n.d.). Protective clothing and equipment.
  • NextGen Protocols. (n.d.).
  • Sigma-Aldrich. (2025, May 17).
  • Princeton University Environmental Health & Safety. (n.d.).
  • Pharmaffiliates. (n.d.).
  • University of South Carolina. (n.d.). Personal Protective Equipment - Environmental Health & Safety Services.
  • Tokyo Chemical Industry. (2024, December 17).
  • Apollo Scientific. (n.d.). 4-Chlorophenyl cyclopropyl ketone.
  • Merck Millipore. (n.d.).
  • University of California, Merced. (n.d.). Choosing The Correct PPE | Environmental Health & Safety.
  • National Center for Biotechnology Information. (n.d.). Didehydroatovaquone | C22H17ClO3 | CID 129011946 - PubChem.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Cornell University. (n.d.). Laboratory Safety Manual - Environment, Health and Safety.
  • LGC Standards. (n.d.). (±)-Atovaquone Impurity C | CAS 1809464-27-4.
  • DIY Pest Control Products. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Università di Bologna. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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